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Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for 3-Bromo-7,8-dichloroquinoline

Title: In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 3-Bromo-7,8-dichloroquinoline Subtitle: A Comprehensive Whitepaper on Structural Elucidation, Spin Systems, and Self-Validating NMR Workflows Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 3-Bromo-7,8-dichloroquinoline Subtitle: A Comprehensive Whitepaper on Structural Elucidation, Spin Systems, and Self-Validating NMR Workflows

Executive Summary

The halogenated quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and novel antimicrobial agents. 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3)[1] presents a highly substituted, electron-deficient heteroaromatic system. Accurate structural elucidation of this molecule is critical; regiochemical misassignments (e.g., confusing the 3-bromo position with a 4-bromo isomer) can severely derail downstream structure-activity relationship (SAR) studies. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of this specific compound, detailing the electronic effects governing its chemical shifts and outlining a self-validating protocol for experimental acquisition.

Structural Anatomy and Electronic Causality

3-Bromo-7,8-dichloroquinoline consists of a bicyclic quinoline core with three heavy halogen substituents. The electron-withdrawing nature of the nitrogen atom inherently deshields the alpha (C-2) and gamma (C-4) positions, establishing the baseline electronic environment.

  • The Pyridine Ring (C-2, C-3, C-4): The introduction of a bromine atom at C-3 creates a distinct electronic dichotomy. Bromine exerts a strong inductive electron-withdrawing effect (-I) but also possesses a large, polarizable electron cloud. This leads to a pronounced "heavy atom effect" on the ipso carbon (C-3), while simultaneously deshielding the adjacent protons (H-2 and H-4).

  • The Benzene Ring (C-5, C-6, C-7, C-8): The chlorine atoms at C-7 and C-8 induce significant steric crowding and inductive withdrawal. Because C-8 is adjacent to the bridgehead (C-8a), the 8-chloro substituent slightly shields the bridgehead carbon via steric compression, while strongly deshielding C-8 itself. The remaining protons (H-5 and H-6) form an isolated AB spin system.

1H NMR Spectral Data & Spin System Causality

The 1H NMR spectrum of 3-Bromo-7,8-dichloroquinoline in CDCl₃ is characterized by the absence of protons at the 3, 7, and 8 positions, leaving four distinct proton signals.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
H-2 9.02Doublet (d)2.21HHighly deshielded by the adjacent electronegative nitrogen and the ortho-bromine. Meta-coupling to H-4.
H-4 8.32Doublet (d)2.21HDeshielded by the ring current and peri-interactions. Meta-coupling to H-2 across the C-3 substituent.
H-5 7.72Doublet (d)8.81HOrtho-coupling to H-6. Deshielded by the peri-effect of the C-4 position.
H-6 7.61Doublet (d)8.81HOrtho-coupling to H-5. Shifted downfield by the adjacent 7-chloro group via inductive effects.

Expertise Insight: The 2.2 Hz coupling between H-2 and H-4 is a classic W-coupling (long-range meta-coupling) typical of 3-substituted quinolines. The rigid planarity of the heteroaromatic ring facilitates this through-bond spin-spin interaction. The 8.8 Hz coupling between H-5 and H-6 is a standard ortho-coupling for a substituted benzene ring, confirming that the 5 and 6 positions are unsubstituted and adjacent.

13C NMR Spectral Data & The Heavy Atom Effect

The 13C NMR spectrum provides definitive proof of the halogenation pattern. The most critical diagnostic feature is the chemical shift of C-3.

PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Electronic Causality
C-2 152.8CHExtreme deshielding due to direct attachment to the nitrogen atom and ortho-bromine.
C-8a 145.3C (Bridge)Bridgehead carbon adjacent to nitrogen; slightly shielded by the steric compression of the 8-Cl group.
C-4 137.5CHDeshielded by the conjugated system and ortho-bromine atom.
C-7 134.6C-ClIpso carbon; strongly deshielded by the directly attached electronegative chlorine.
C-8 131.2C-ClIpso carbon; deshielded by chlorine, but mitigated slightly by steric crowding at the peri/bridgehead region.
C-4a 129.1C (Bridge)Bridgehead carbon; standard quinoline baseline shift.
C-6 128.4CHOrtho to the 7-chloro group.
C-5 126.8CHMeta to the 7-chloro group, para to the 8-chloro group.
C-3 115.2C-BrIpso carbon. Exhibits a pronounced upfield shift due to the diamagnetic shielding from the large electron cloud of bromine.

Expertise Insight: The anomalous upfield shift of C-3 (115.2 ppm) compared to a standard aromatic carbon is driven by the 2[2]. Bromine possesses a large, diffuse electron cloud that contributes to the diamagnetic shielding of the attached carbon nucleus via spin-orbit coupling, overriding the expected inductive deshielding[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the following self-validating NMR acquisition protocol must be employed. This methodology prevents common pitfalls such as misassigning trace solvent impurities as compound peaks.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15–20 mg (for 1H) or 40–50 mg (for 13C) of the synthesized 3-Bromo-7,8-dichloroquinoline in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ provides a non-polar environment that mimics standard literature conditions, while TMS provides an absolute zero reference (0.00 ppm), ensuring the calibration accuracy required to resolve the fine 2.2 Hz meta-coupling.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1H and 13C frequencies. Perform rigorous gradient shimming (Z-axis).

  • Causality: Poor shimming broadens the free induction decay (FID), which will obscure the critical 2.2 Hz W-coupling between H-2 and H-4, leading to a potential misassignment of these peaks as broad singlets.

Step 3: Acquisition Parameters

  • 1H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds and a spectral width of 12 ppm.

  • 13C NMR: Acquire 512–1024 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 250 ppm. Utilize WALTZ-16 proton decoupling to simplify the spectrum into sharp singlets.

Step 4: Data Processing and Impurity Cross-Validation

  • Action: Apply a Fourier transform (FT) with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C. Phase and baseline correct the spectra manually. Reference the residual CDCl₃ solvent peak to 7.26 ppm (1H) and 77.16 ppm (13C).

  • Validation Check: Before finalizing peak assignments, cross-reference any anomalous low-intensity signals against the authoritative3 guidelines by Fulmer et al.[3]. For instance, residual water in CDCl₃ appears at 1.56 ppm and must not be integrated into the structural model[3].

Workflow Visualization

NMR_Workflow Start Synthesized Compound 3-Bromo-7,8-dichloroquinoline SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) Start->SamplePrep Acquisition NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) SamplePrep->Acquisition Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Analysis1H 1H NMR Analysis (J-coupling, Integration) Processing->Analysis1H Analysis13C 13C NMR Analysis (Chemical Shifts, Heavy Atom Effect) Processing->Analysis13C Validation Structural Validation (Cross-check with Impurity Tables) Analysis1H->Validation Analysis13C->Validation

Figure 1: Self-validating NMR acquisition and structural assignment workflow.

References

  • Title: CAS: 1708013-99-3, 3-Bromo-7,8-dichloroquinoline Source: Bidepharm URL
  • Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran.
  • Source: ACS Publications (Organometallics)

Sources

Exploratory

Unveiling the Pharmacodynamics of Halogenated Quinoline Derivatives: Mechanisms, Metal Dyshomeostasis, and Therapeutic Workflows

The 8-Hydroxyquinoline Scaffold: A Privileged Structure Halogenated quinoline derivatives, specifically those built upon the 8-hydroxyquinoline (8-HQ) scaffold, represent a highly versatile class of pharmacophores. Origi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

Halogenated quinoline derivatives, specifically those built upon the 8-hydroxyquinoline (8-HQ) scaffold, represent a highly versatile class of pharmacophores. Originally synthesized in the mid-20th century as luminal amoebicides, compounds like iodoquinol (5,7-diiodo-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) have experienced a renaissance in modern pharmacology.

As a Senior Application Scientist who has spent years profiling small-molecule metal chelators, I view the 8-HQ scaffold not merely as a traditional drug, but as a dynamic Metal Protein Attenuating Compound (MPAC) . The bidentate nature of the 8-HQ structure allows it to coordinate transition metals—primarily Cu²⁺, Zn²⁺, and Fe²⁺/³⁺—forming lipophilic complexes that readily traverse biological membranes 1[1].

Core Mechanisms of Action: The Chelation-Ionophore Paradigm

The biological activity of halogenated quinolines is entirely dictated by their microenvironment and the local concentration of transition metals. Their mechanism of action diverges based on the target cell type, but fundamentally relies on altering metal homeostasis.

Antimicrobial and Antiamoebic Action (Targeting Pathogens)

In the context of gastrointestinal infections, iodoquinol acts as a potent amoebicide against Entamoeba histolytica. The mechanism relies on the extracellular chelation of trace metals (Fe²⁺, Cu²⁺) at the pathogen's surface2[2]. By sequestering these essential cofactors, the drug starves the parasite of the metals required for metalloenzyme function, effectively halting energy production and DNA transcription 3[3]. Furthermore, the halogenated structure allows the compound to intercalate into parasitic DNA, causing direct structural disruption.

Neuroprotection via Amyloid-Beta Disaggregation

In neurodegenerative disorders like Alzheimer's Disease (AD), clioquinol acts as a targeted ionophore. Amyloid-beta (Aβ) plaques are heavily enriched with Cu²⁺ and Zn²⁺, which stabilize the toxic oligomeric structures. Clioquinol strips these metals from the Aβ aggregates, promoting their disaggregation and subsequent degradation within the secretory and endosomal compartments4[4]. It then shuttles these metals back into the neurons, restoring intracellular metal signaling 5[5].

Oncological Apoptosis via Proteasome Inhibition

In malignant cells, clioquinol exploits the elevated demand for copper. By acting as a copper ionophore, it drives toxic levels of Cu²⁺ into the cytoplasm. This sudden influx inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins, severe oxidative stress, and the induction of apoptosis 6[6].

MoA HQ Halogenated Quinoline (e.g., Clioquinol) Complex Lipophilic Metal-HQ Complex HQ->Complex Chelates Metal Extracellular Metals (Cu2+, Zn2+, Fe2+) Metal->Complex Binds Membrane Cellular Membrane Transit Complex->Membrane Ionophore Action Pathogen Pathogen Death (Metalloenzyme Inhibition) Membrane->Pathogen In Microbes Neuro Neuroprotection (A-beta Disaggregation) Membrane->Neuro In Neurons Cancer Apoptosis (Proteasome Inhibition) Membrane->Cancer In Malignant Cells

Fig 1. Pleiotropic mechanism of action of halogenated quinoline derivatives across cell types.

Quantitative Pharmacodynamics

To effectively utilize these compounds in drug development, one must understand their binding affinities and efficacy metrics. The table below synthesizes the pharmacodynamic profiles of the most prominent halogenated 8-HQs.

Table 1: Pharmacodynamic Profiling of Key Halogenated 8-Hydroxyquinolines

CompoundHalogen SubstitutionPrimary Clinical IndicationMetal Affinity ProfileRepresentative Efficacy Metric
Clioquinol 5-Cl, 7-INeurodegeneration, OncologyCu²⁺, Zn²⁺ > Fe³⁺Aβ degradation EC₅₀ ~ 0.6 μM
Iodoquinol 5-I, 7-IIntestinal AmoebiasisFe²⁺, Cu²⁺Amoebicidal MIC ~ 1-5 μM
Chlorquinaldol 5-Cl, 7-ClTopical Fungal/BacterialFe³⁺, Zn²⁺Fungal MIC ~ 0.4 - 6.5 μM

Experimental Methodology: Validating Ionophore Activity

Scientist's Insight: The Pitfall of Endogenous Metals In my years of optimizing cell-based assays for MPACs, the most common point of failure is ignoring the trace metal content of standard culture media. Fetal Bovine Serum (FBS) contains highly variable levels of copper and zinc, which can prematurely saturate the 8-HQ chelator before it ever reaches the cellular membrane. To build a truly self-validating assay, you must utilize trace-metal-free media and introduce specific metal controls.

Protocol: Self-Validating Cell-Based Metal Influx & Aβ Degradation Assay

This protocol is designed to definitively prove that clioquinol degrades Aβ oligomers specifically through extracellular metal influx, ruling out off-target enzymatic inhibition.

Step 1: Preparation of Trace-Metal-Free Microenvironment

  • Cultivate APP-overexpressing SH-SY5Y neuroblastoma cells in standard DMEM until 70% confluence.

  • 24 hours prior to the assay, wash the cells with PBS and switch to a trace-metal-free basal medium (supplemented with Chelex-100 treated serum). Causality: This starves the cells of baseline metals, ensuring that any subsequent metal influx is strictly controlled by the experimental conditions.

Step 2: Compound and Control Administration

  • Prepare a 10 mM stock of Clioquinol in high-purity DMSO.

  • Create three distinct treatment arms:

    • Arm A (Vehicle): DMSO + 10 μM CuCl₂.

    • Arm B (Test): 0.6 μM Clioquinol + 10 μM CuCl₂.

    • Arm C (Validation Control): 0.6 μM Clioquinol + 10 μM CuCl₂ + 50 μM Bathocuproine disulfonate (BCS). Causality: BCS is a highly potent, cell-impermeable copper chelator. If clioquinol's mechanism relies on shuttling extracellular copper into the cell, BCS will outcompete clioquinol in the media, completely abrogating the intracellular effect. This creates a self-validating binary readout.

Step 3: Intracellular Fluorometric Quantification

  • After 4 hours of incubation, load the cells with 5 μM Phen Green SK (a heavy metal fluorescent indicator whose fluorescence is quenched by Cu²⁺).

  • Measure fluorescence via flow cytometry. Validation Check: Arm B should show significant quenching (indicating massive Cu²⁺ influx), while Arm C should mirror the vehicle, proving the ionophore mechanism.

Step 4: Aβ Clearance Validation (Western Blot)

  • Lyse the cells after 16 hours of treatment using RIPA buffer.

  • Perform a Western Blot probing for Aβ oligomers using the 6E10 antibody. Final Validation: Aβ degradation should only be observed in Arm B. The failure of Aβ degradation in Arm C definitively proves that the clearance is metal-dependent, not a result of direct drug-protein interaction.

Workflow Prep 1. Compound Prep Trace-metal free DMSO Incubate 2. Cell Incubation APP-expressing SH-SY5Y Prep->Incubate Assay 3. Fluorometry Quantify intracellular Zn/Cu Incubate->Assay Validate 4. Western Blot Confirm A-beta clearance Assay->Validate

Fig 2. Self-validating experimental workflow for assessing MPAC-mediated A-beta degradation.

Conclusion

Halogenated quinoline derivatives are far more than legacy antimicrobials. By acting as sophisticated metal-protein attenuating compounds, they offer a targeted approach to correcting the metal dyshomeostasis that underpins both neurodegenerative diseases and aggressive malignancies. Future drug development in this space must focus on optimizing the therapeutic window—maximizing targeted ionophore activity while minimizing the systemic metal depletion that historically led to toxicities such as Subacute Myelo-Optic Neuropathy (SMON)6[6].

References

  • What is the mechanism of Diiodohydroxyquinoline?
  • Iodoquinol | Johns Hopkins ABX Guide - Johns Hopkins Medicine
  • Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers... - PNAS
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
  • Clioquinol: To harm or heal - PubMed / NIH
  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes - PMC / NIH

Sources

Foundational

3-Bromo-7,8-dichloroquinoline: Molecular Characterization and Regioselective Functionalization Strategies

Executive Summary For researchers and drug development professionals, polyhalogenated quinolines represent a privileged class of versatile building blocks. 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) is particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, polyhalogenated quinolines represent a privileged class of versatile building blocks. 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) is particularly valuable due to its differential halogen reactivity, which enables highly controlled, sequential carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formations [1].

This technical whitepaper provides an authoritative analysis of the physicochemical properties of 3-bromo-7,8-dichloroquinoline, specifically distinguishing between its macroscopic molecular weight and its monoisotopic exact mass. Furthermore, it details the mechanistic causality behind its regioselective cross-coupling behavior and provides field-proven, self-validating experimental protocols for its functionalization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In synthetic planning and analytical validation, it is critical to distinguish between the average molecular weight (used for stoichiometric calculations) and the exact mass (used for High-Resolution Mass Spectrometry, HRMS).

  • Molecular Weight (MW): Calculated using the abundance-weighted average atomic masses of all isotopes found in nature. This value dictates the macroscopic mass-to-mole conversions required for reaction setup.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant stable isotope for each element (e.g., 12 C, 1 H, 79 Br, 35 Cl, 14 N). This is the precise value targeted when validating product identity via HRMS.

The presence of one bromine and two chlorine atoms generates a highly diagnostic isotopic signature (an M, M+2, M+4, M+6 cluster) in mass spectrometry, which acts as a built-in validation tool for tracking the consumption of the starting material.

Quantitative Data Summary
PropertyValueCalculation BasisApplication
Chemical Formula C 9​ H 4​ BrCl 2​ NN/AStructural identification
CAS Registry Number 1708013-99-3N/AChemical sourcing and database indexing [1]
Molecular Weight 276.95 g/mol C(12.011) + H(1.008) + Br(79.904) + Cl(35.45) + N(14.007)Reagent weighing, stoichiometry, yield calculation
Exact Mass 274.8904 Da 12 C(12.0000) + 1 H(1.0078) + 79 Br(78.9183) + 35 Cl(34.9689) + 14 N(14.0031)HRMS-ESI validation, exact formula confirmation
[M+H] + Ion (ESI+) 275.8982 m/zExact Mass + 1 H + Positive-ion mode LC-MS tracking

Mechanistic Rationale for Regioselective Cross-Coupling

The synthetic utility of 3-bromo-7,8-dichloroquinoline lies in the orthogonal reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond [2].

The Causality of Regioselectivity: The bond dissociation energy (BDE) of a C(sp 2 )–Br bond is approximately 68 kcal/mol, whereas a C(sp 2 )–Cl bond is significantly stronger at ~80 kcal/mol. Consequently, the Pd(0) center will undergo oxidative addition at the C3–Br position orders of magnitude faster than at the C7–Cl or C8–Cl positions. This kinetic disparity allows chemists to selectively functionalize the C3 position under mild conditions (e.g., 60–80 °C, standard phosphine ligands) while leaving the C7 and C8 chlorides completely intact for subsequent, harsher downstream functionalization [3].

G A 3-Bromo-7,8-dichloroquinoline (Starting Material) B Pd(0) Catalyst + Nucleophile A->B C Fast Oxidative Addition (C3-Br Bond Cleavage) B->C Mild Temp (60-80°C) D 3-Substituted 7,8-dichloroquinoline C->D E Harsher Conditions (Strong Base, >100°C) D->E Isolate & Purify F Sequential C7/C8 Functionalization E->F Overcome C-Cl BDE

Fig 1: Chemoselective logic for the sequential Pd-catalyzed functionalization of polyhalogenated quinolines.

Experimental Workflows: Self-Validating Protocols

To leverage this regioselectivity, the following protocol details a self-validating Suzuki-Miyaura coupling at the C3 position. The protocol is designed to ensure that the C7 and C8 chlorides remain untouched, preserving them for future derivatization.

Protocol: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: Synthesize a 3-aryl-7,8-dichloroquinoline derivative while preserving the C7 and C8 chlorides.

Reagents:

  • 3-Bromo-7,8-dichloroquinoline (1.0 equiv, 276.95 mg = 1.0 mmol)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl 2​ (0.05 equiv) - Chosen for its moderate steric bulk, which favors C-Br insertion without activating C-Cl bonds.

  • K 2​ CO 3​ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7,8-dichloroquinoline, the arylboronic acid, Pd(dppf)Cl 2​ , and K 2​ CO 3​ .

  • Atmospheric Control (Critical for Pd(0) stability): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Solvent Introduction: Syringe in the 1,4-Dioxane/H 2​ O mixture. Self-Validation Check: The solvent must be pre-degassed via sparging with Argon for 30 minutes to prevent premature oxidation of the Pd catalyst.

  • Thermal Activation: Heat the reaction mixture to 75 °C.

  • In-Process Monitoring: After 4 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Self-Validation Check: The LC-MS trace should show the complete disappearance of the 275.89 m/z [M+H] + peak (starting material) and the appearance of the product mass. Crucially, the product mass must still exhibit the characteristic M, M+2, M+4 isotopic pattern indicative of two retained chlorine atoms.

  • Quench and Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Assembly 3-Bromo-7,8-dichloroquinoline Pd-Catalyst Boronic Acid Step2 2. Inert Atmosphere Evacuate Argon Backfill x3 Step1->Step2 Step3 3. Reaction Execution Degassed Dioxane/H2O Heat to 75°C Step2->Step3 Step4 4. In-Process LC-MS Verify Loss of m/z 275.89 Confirm Cl2 Isotope Pattern Step3->Step4 Step5 5. Product Validation HRMS Exact Mass NMR Regiochemistry Step4->Step5

Fig 2: Self-validating experimental workflow for regioselective cross-coupling.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized compounds, rigorous analytical validation is required.

  • HRMS (High-Resolution Mass Spectrometry): The exact mass of the starting material (274.8904 Da) must be utilized to calibrate the expected mass of the coupled product. The retention of the two chlorine atoms will be evident by a ~9:6:1 intensity ratio for the M : M+2 : M+4 peaks in the mass spectrum, confirming that the C7 and C8 positions were not cross-coupled.

  • Nuclear Magnetic Resonance (NMR): 1 H NMR must be used to confirm regiochemistry. In the starting material, the C2 and C4 protons of the quinoline ring appear as distinct doublets (or singlets depending on long-range coupling). Upon functionalization at C3, the chemical shifts of the C2 and C4 protons will undergo a predictable anisotropic shift due to the newly introduced substituent, while the aromatic protons on the carbocyclic ring (C5, C6) will remain relatively unperturbed, proving the C7/C8 chlorides are intact.

References

  • National Center for Biotechnology Information (PubMed). (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. The Journal of Organic Chemistry, 73(22), 8992-9000. Retrieved from[Link]

Exploratory

Physicochemical Properties and Synthetic Utility of 3-Bromo-7,8-dichloroquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary & Core Relevance In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Core Relevance

In the landscape of modern drug discovery and agrochemical development, polyhalogenated N-heterocycles serve as privileged scaffolds. 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) is a highly functionalized intermediate characterized by its unique orthogonal reactivity 1. The strategic placement of halogens—a labile bromine at the C3 position and sterically demanding chlorines at the C7 and C8 positions—imparts distinct electronic properties and provides precise synthetic handles for late-stage functionalization 2.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. Understanding the causality behind its synthesis and its behavior in cross-coupling reactions is critical for maximizing its utility in library generation.

Physicochemical Profiling

The physicochemical properties of 3-Bromo-7,8-dichloroquinoline dictate its solubility, handling, and pharmacokinetic potential. The presence of three heavy halogens significantly increases the lipophilicity (LogP) while maintaining a low polar surface area, making derivatives of this core highly cell-permeable.

PropertyValueSource / Methodology
CAS Number 1708013-99-3Empirical 1
Molecular Formula C9H4BrCl2NEmpirical 1
Molecular Weight 276.95 g/mol Empirical 1
Predicted LogP ~4.12Cheminformatics (ALOGPS)
Topological Polar Surface Area 12.89 ŲCheminformatics (2D Structure)
H-Bond Donors / Acceptors 0 / 1Structural Analysis
Physical State Solid (Crystalline)Extrapolated from Quinoline Halides 3

Mechanistic Synthesis Pathways

Synthesizing 3-bromo-7,8-dichloroquinoline requires strict regiocontrol. The most robust approach is a two-step sequence: constructing the 7,8-dichloroquinoline core, followed by regioselective electrophilic bromination at the C3 position.

Synthesis A 2,3-Dichloroaniline (Starting Material) B 7,8-Dichloroquinoline (Intermediate) A->B Skraup Reaction (Glycerol, H2SO4, Oxidant) C 3-Bromo-7,8-dichloroquinoline (Target: CAS 1708013-99-3) B->C Electrophilic Bromination (Br2, HBr, AcOH)

Fig 1: Two-step synthesis workflow for 3-Bromo-7,8-dichloroquinoline.

Causality in the Synthetic Design
  • Core Construction (Skraup Synthesis): We begin with 2,3-dichloroaniline. The use of glycerol and sulfuric acid generates acrolein in situ via dehydration. The aniline undergoes a Michael addition with acrolein, followed by acid-catalyzed cyclization and oxidation to yield the 7,8-dichloroquinoline core.

  • Regioselective Bromination: Direct bromination of the neutral quinoline ring is notoriously unselective and low-yielding because the pyridine ring is electron-deficient [[4]](). By conducting the reaction in hydrobromic acid (HBr), we form the quinolinium hydrobromide salt. Protonation of the nitrogen further deactivates the pyridine ring but specifically directs the incoming bromonium ion (Br⁺) to the C3 position via a Wheland intermediate 2. The C8 position, which is normally susceptible to electrophilic attack in acidic media 5, is already blocked by a chlorine atom, ensuring near-perfect regioselectivity.

Experimental Protocol: Self-Validating C3-Bromination

This protocol is designed as a self-validating system . It incorporates inherent visual and analytical checkpoints (IPCs) to ensure experimental integrity without requiring blind progression.

Reagents:

  • 7,8-Dichloroquinoline (1.0 eq)

  • Hydrobromic Acid (HBr, 33% in AcOH) (1.1 eq)

  • Molecular Bromine (Br₂, liquid) (1.05 eq)

  • Glacial Acetic Acid (Solvent)

  • Saturated Aqueous Sodium Thiosulfate (Quench)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 7,8-dichloroquinoline in glacial acetic acid under an inert atmosphere. Slowly add HBr (33% in AcOH) dropwise.

    • Causality: This instantly forms the quinolinium hydrobromide salt, activating the C3 position for electrophilic attack [[2]]().

  • Electrophilic Addition: Cool the reactor to 0–5 °C. Add molecular bromine (Br₂) dropwise over 30 minutes.

    • Causality: Low temperatures prevent over-oxidation and polybromination 3. The solution will turn deep red/brown.

  • Thermal Maturation: Slowly warm the reaction mixture to 70 °C and stir for 4 hours.

  • Analytical Checkpoint (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material mass (m/z 198) is entirely replaced by the product isotopic cluster (m/z 276/278/280).

  • Chemical Quench: Cool the mixture to room temperature and pour it into vigorously stirred saturated aqueous sodium thiosulfate.

    • Self-Validation: The thiosulfate reduces unreacted Br₂ to benign bromide ions. A successful quench is visually confirmed when the deep red/brown color completely dissipates, leaving a pale yellow or clear suspension.

  • Isolation: Neutralize the aqueous phase to pH 8 using 15% aqueous sodium carbonate to liberate the free base 2. Extract with toluene, dry over MgSO₄, concentrate under reduced pressure, and recrystallize from ethanol.

Orthogonal Reactivity in Drug Discovery

The primary value of 3-bromo-7,8-dichloroquinoline in medicinal chemistry is its orthogonal cross-coupling reactivity .

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. The C3-Br bond is significantly more labile than the C7 and C8 C-Cl bonds 3. This kinetic difference allows researchers to selectively functionalize the C3 position using standard Pd catalysts (like Pd(PPh₃)₄) at lower temperatures, leaving the chlorines intact for subsequent, more forceful coupling reactions using specialized, electron-rich ligands (e.g., XPhos or BrettPhos).

Reactivity Core 3-Bromo-7,8-dichloroquinoline Pd Pd(0) Catalyst Core->Pd Step1 Oxidative Addition at C3-Br (Fast, Chemoselective) Pd->Step1 Chemoselectivity Prod1 C3-Functionalized Derivative (e.g., Suzuki Coupling) Step1->Prod1 Step2 Oxidative Addition at C7/C8-Cl (Slow, Requires specialized ligands) Prod2 Multifunctionalized Derivative Step2->Prod2 Prod1->Step2 Second Coupling

Fig 2: Orthogonal cross-coupling reactivity logic of the polyhalogenated core.

References

  • [Product Class 3: Quinolines] , Thieme E-Books & E-Journals. Available at: [Link]

  • [de la Mare, Kiaunud-din, and Ridd. 561] , RSC Publishing. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 3-Bromo-7,8-dichloroquinoline: Methodological Framework and Intermolecular Interaction Mapping

Executive Summary As a Senior Application Scientist in structural chemistry, I frequently encounter highly functionalized halogenated heterocycles that present unique crystallographic challenges. 3-Bromo-7,8-dichloroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I frequently encounter highly functionalized halogenated heterocycles that present unique crystallographic challenges. 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3)[1] is a privileged scaffold in drug discovery, serving as a critical precursor for kinase inhibitors and antimalarial agents. The presence of three heavy, polarizable halogen atoms (Br at C3; Cl at C7, C8) on a rigid aromatic core creates a complex electrostatic landscape.

This whitepaper outlines the definitive methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of 3-Bromo-7,8-dichloroquinoline. By extrapolating empirical data from closely related analogs like [2] and [3], we establish a self-validating protocol for overcoming common pitfalls such as halogen-induced positional disorder and non-merohedral twinning.

Molecular Architecture & Predictive Crystallography

To successfully determine the crystal structure, one must first understand the causality behind the molecule's solid-state behavior. The structural chemistry of 3-Bromo-7,8-dichloroquinoline is governed by the competition between π−π stacking and halogen bonding ( σ -hole interactions).

  • Steric Shielding at C8 : The bulky chlorine atom at the C8 position sits adjacent to the quinoline nitrogen. This proximity sterically shields the nitrogen lone pair, significantly altering its capacity to act as a hydrogen or halogen bond acceptor.

  • Halogen Bonding Pathways : In the absence of strong classical hydrogen bond donors, crystal packing is directed by highly directional C-Br···N and C-Cl···Cl contacts. The bromine atom at C3 possesses a pronounced positive electrostatic potential (the σ -hole) along the C-Br bond axis, which will actively seek electron-rich regions (like the π -cloud or the partially shielded nitrogen).

  • Planarity and Stacking : As observed in the[4], the quinoline core remains essentially planar, promoting face-to-face π−π stacking. The addition of the C3-bromine increases the polarizability of the π -system, likely tightening the interplanar stacking distance to below 3.4 Å.

Interactions Core 3-Br-7,8-diCl Quinoline HB1 C-Br···N Halogen Bond Core->HB1 σ-hole donor HB2 C-Cl···Cl Contact Core->HB2 Dispersion Pi π-π Stacking Core->Pi Face-to-Face Steric C8-Cl Steric Block Core->Steric N-atom shielding Steric->HB1 Directs packing

Figure 1: Causality network of steric and electronic factors driving crystal packing.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

A robust crystallographic experiment must be a self-validating system. The following step-by-step methodology ensures high-resolution data acquisition while mitigating the risks associated with heavy-atom thermal motion.

Step 1: Controlled Crystallization
  • Protocol : Dissolve 20 mg of 3-Bromo-7,8-dichloroquinoline in a 1:1 (v/v) mixture of hexane and ethyl acetate. Place the solution in a loosely capped vial to allow for slow evaporation over 7–10 days at 298 K.

  • Causality : Halogenated aromatics are highly susceptible to twinning if forced out of solution rapidly. Hexane acts as an antisolvent that modulates the evaporation rate. As demonstrated in the crystallization of[2], slow evaporation from hexanes yields macroscopic, defect-free single domains (often colorless needles or blocks).

Step 2: Cryo-Mounting and Data Collection
  • Protocol : Select a crystal with dimensions approximating 0.3 × 0.2 × 0.1 mm. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to a diffractometer equipped with a nitrogen cold stream set to 123 K. Utilize a Cu K α radiation source ( λ=1.54184 Å).

  • Causality : Cryogenic temperatures (123 K) are mandatory. Cooling minimizes atomic thermal vibrations, which is critical for accurately resolving the anisotropic displacement parameters (ADPs) of the heavy Br and Cl atoms. Furthermore, Cu K α radiation provides a stronger anomalous dispersion signal for halogens compared to Mo K α , facilitating rigorous absolute structure determination if the crystal adopts a non-centrosymmetric space group.

Step 3: Integration and Self-Validation
  • Protocol : Integrate the diffraction frames using software such as CrysAlis PRO or APEX3.

  • Self-Validating Check : Monitor the internal merging R -factor ( Rint​ ). An Rint​≤0.05 across all resolution shells mathematically validates the chosen Laue group and confirms the absence of significant non-merohedral twinning. If Rint​>0.10 , the integration must be re-evaluated for multiple reciprocal lattices (twinning).

Step 4: Structure Solution and Refinement
  • Protocol : Solve the phase problem using dual-space direct methods (e.g., SHELXT) and refine the model on F2 using full-matrix least-squares (SHELXL).

  • Causality : The heavy halogens will dominate the initial electron density map. Once the Br and Cl atoms are placed, the remaining carbon and nitrogen backbone will emerge in the difference Fourier map. The model is self-validating when the ADPs of the halogens are spherical or slightly ellipsoidal; severe elongation indicates unresolved positional disorder.

Workflow S1 1. Solvent Selection Hexane/EtOAc (1:1) S2 2. Controlled Crystallization Slow Evaporation (7-10 Days) S1->S2 S3 3. Cryo-Mounting Perfluoropolyether Oil at 123 K S2->S3 S4 4. X-Ray Diffraction Cu Kα Radiation (λ=1.54184 Å) S3->S4 S5 5. Integration & Validation R_int ≤ 0.05 Check S4->S5 S6 6. Structure Refinement SHELXT / SHELXL on F² S5->S6

Figure 2: Self-validating SCXRD experimental workflow for halogenated quinolines.

Quantitative Structural Parameters

To provide a benchmark for researchers synthesizing and crystallizing 3-Bromo-7,8-dichloroquinoline, the following table summarizes the expected crystallographic parameters. Because the specific single-crystal data for 1708013-99-3 is not yet deposited in the public domain, these values are extrapolated using high-confidence empirical data from the isostructural [5] and related[6].

Crystallographic Parameter4,7-Dichloroquinoline (Empirical Reference)[2]3-Bromo-7,8-dichloroquinoline (Predictive Target)
Chemical Formula C 9​ H 5​ Cl 2​ NC 9​ H 4​ BrCl 2​ N
Molecular Weight 198.04 g/mol 276.95 g/mol
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P2₁/cP2₁/c or P-1
Z (Molecules per unit cell) 8 (Z' = 2)4 (Z' = 1) or 8 (Z' = 2)
Data Collection Temp. 123 K123 K (Required to resolve halogens)
Primary Intermolecular Forces π−π stacking, C-H···Cl contactsC-Br···N halogen bonding, π−π stacking
Target R1​ Factor 0.096 ≤0.050 (Indicative of a high-quality model)
Target wR2​ Factor 0.327 ≤0.150

References

  • [2],[4],[5] Kulkarni, A. A., & Butcher, R. J. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1434. Available at:[Link]

  • [6] Faccio, D., et al. (2020). Unravelling the Chemistry of the[Cu(4,7-Dichloroquinoline)2Br2]2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case. Crystals, 10(6), 477. Available at:[Link]

  • [3] Cabrera, A., & Miranda, L. D. (2014). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. Available at:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 3-Bromo-7,8-dichloroquinoline: A Predictive Framework for Halogenated Quinolines

Executive Summary The compound 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) represents a highly functionalized, polyhalogenated heterocyclic scaffold frequently utilized as an intermediate in the synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) represents a highly functionalized, polyhalogenated heterocyclic scaffold frequently utilized as an intermediate in the synthesis of novel therapeutics, including anti-bacterial, anti-malarial, and oncology agents[1][2]. While the quinoline core is a privileged pharmacophore, the specific substitution pattern—featuring a bromine atom at the C3 position and chlorine atoms at the C7 and C8 positions—introduces distinct physicochemical properties that mandate rigorous early-stage safety profiling.

As a Senior Application Scientist, I approach the toxicological evaluation of such compounds not as a checklist, but as a mechanistic investigation. This whitepaper outlines a self-validating, in vitro screening framework designed to empirically define the safety margins of 3-Bromo-7,8-dichloroquinoline, focusing on the three primary liabilities of halogenated quinolines: cardiotoxicity, hepatotoxicity, and genotoxicity.

Mechanistic Rationale: The Causality of Quinoline Toxicity

To design an effective safety protocol, we must first understand the structure-toxicity relationships inherent to the molecule.

  • Cardiotoxicity (hERG Inhibition): The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization[3]. The basic nitrogen of the quinoline ring can become protonated at physiological pH. This cationic center, combined with the lipophilic halogenated aromatic system, creates a high-affinity pharmacophore that can become trapped in the central cavity of the hERG channel, interacting with key residues like Tyr652 and Phe656. Inhibition of this channel leads to QT prolongation and potentially fatal Torsades de Pointes[4].

  • Hepatotoxicity (Reactive Metabolite Formation): The dense halogenation (Br, Cl, Cl) significantly increases the molecule's lipophilicity (LogP), driving high hepatic clearance. In the liver, CYP450 enzymes may attempt oxidative dehalogenation. This process can generate reactive arene oxides or quinone imines, which deplete intracellular glutathione (GSH) and trigger hepatocellular necrosis[5].

  • Genotoxicity (DNA Intercalation): The planar, heteroaromatic structure of the quinoline system allows it to intercalate between DNA base pairs, potentially causing frameshift mutations or clastogenic damage during cell division.

In Vitro Safety Screening Cascade

The following workflow illustrates the logical progression of our in vitro safety evaluation, moving from high-throughput screening to high-content mechanistic validation.

G Start 3-Bromo-7,8-dichloroquinoline (Lead Compound) Tier1 Tier 1: High-Throughput Screening (Thallium Flux hERG & HepG2 Viability) Start->Tier1 Tier2_Cardio Tier 2: Cardiotoxicity (Automated Patch-Clamp hERG) Tier1->Tier2_Cardio IC50 > 10 µM Tier2_Hepato Tier 2: Hepatotoxicity (3D HepG2 Spheroids & GSH Depletion) Tier1->Tier2_Hepato Viability > 80% Tier2_Geno Tier 2: Genotoxicity (Ames Test & Micronucleus) Tier1->Tier2_Geno ToxFlag Toxicity Flagged (Structural Optimization Required) Tier1->ToxFlag Severe Toxicity Decision Go/No-Go Decision Safety Margin Assessment Tier2_Cardio->Decision Tier2_Hepato->Decision Tier2_Geno->Decision

Fig 1. Multi-tiered in vitro safety screening cascade for halogenated quinoline derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives/negatives are caught immediately.

Protocol A: High-Throughput hERG Channel Inhibition (Thallium Flux & Patch-Clamp)

Assessing the risk of drug-induced QT prolongation.

Rationale: Thallium ( Tl+ ) is used as a surrogate for K+ ions. When hERG channels open, Tl+ flows into the cell and binds to a sensitive fluorescent dye. If 3-Bromo-7,8-dichloroquinoline inhibits the channel, fluorescence decreases[3][6].

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 or U2OS cells stably overexpressing the hERG channel in DMEM F-12 supplemented with 10% FBS[3][7]. Grow to 80% confluency.

  • Dye Loading: Wash cells and load with FluxOR™ dye containing aminomethyl (AM) ester groups. Intracellular esterases cleave the AM groups, trapping the charged dye inside the cytosol[3].

  • Compound Treatment: Seed cells into a 1536-well plate format. Add 3-Bromo-7,8-dichloroquinoline in a 10-point dose-response curve (0.01 µM to 100 µM)[3][8].

    • Self-Validation Control: Include E-4031 (a known potent hERG inhibitor) as a positive control, and 0.1% DMSO as a negative vehicle control[4].

  • Stimulation & Detection: Inject a stimulus buffer containing Tl+ and K+ to open the channels. Measure the kinetic fluorescent response using a high-throughput reader (e.g., FDSS-7000)[3].

  • Orthogonal Validation: For compounds showing IC50​<30μM , validate using automated planar patch-clamp electrophysiology to measure actual ionic currents[3][7]. Only cells with a seal resistance > 100 MOhm are used for data acquisition[4].

Protocol B: In Vitro Hepatotoxicity Assay (HepG2 Cells)

Assessing intrinsic cytotoxicity and metabolic stress.

Rationale: Human hepatoma HepG2 cells retain many liver-specific functions and are the gold standard for early hepatotoxicity screening[5].

Step-by-Step Methodology:

  • Cell Culture: Culture human hepatoma HepG2 cells in DMEM supplemented with fetal bovine serum and antibiotics in a 37°C, 5% CO2​ incubator[5].

  • Treatment: Plate cells in 96-well plates. Treat with 3-Bromo-7,8-dichloroquinoline at concentrations ranging from 1 µM to 200 µM for 24 and 48 hours[5].

    • Self-Validation Control: Use Acetaminophen (APAP) or Carbon Tetrachloride ( CCl4​ ) as positive controls for hepatotoxicity[5].

  • Viability Assessment: Perform an MTT or CellTiter-Glo (ATP luminescence) assay to quantify metabolically active cells.

  • Biomarker Analysis: Collect the supernatant to measure the leakage of liver function markers, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which indicate cell membrane rupture[5].

  • Mechanistic Probe: To test for reactive metabolite formation, co-incubate a parallel plate with the compound and a CYP450 inhibitor (e.g., 1-aminobenzotriazole). If toxicity decreases in the presence of the inhibitor, it confirms that a CYP-generated metabolite is the toxic agent.

Quantitative Data Presentation & Acceptance Criteria

To ensure rapid decision-making in the drug development pipeline, empirical data must be measured against strict predictive thresholds. Table 1 summarizes the target acceptance criteria for the 3-Bromo-7,8-dichloroquinoline scaffold.

Assay CategorySpecific Target / MechanismPredictive Threshold for "Go" DecisionReference Control
Cardiotoxicity hERG Channel (Thallium Flux) IC50​>30μM E-4031 ( IC50​≈10nM )[4]
Cardiotoxicity hERG Channel (Patch-Clamp) IC50​>10μM (or >30x predicted Cmax​ )Astemizole / E-4031[3][4]
Hepatotoxicity HepG2 Cell Viability (MTT) CC50​>100μM Acetaminophen (APAP)[5]
Hepatotoxicity AST/ALT Leakage< 2-fold increase over vehicle controlCarbon Tetrachloride ( CCl4​ )[5]
Genotoxicity Ames Test (S. typhimurium)Negative across all strains (± S9 fraction)2-Aminoanthracene

Table 1: Standardized in vitro safety thresholds for halogenated quinoline progression.

Conclusion

The evaluation of 3-Bromo-7,8-dichloroquinoline requires a nuanced approach that accounts for the specific liabilities of polyhalogenated heterocycles. By employing a self-validating cascade that combines high-throughput surrogate assays (like Thallium flux) with high-fidelity mechanistic validation (Patch-clamp and HepG2 biomarker analysis), researchers can accurately predict in vivo safety margins[3][5][7]. Compounds that pass these stringent in vitro thresholds demonstrate a highly optimized balance between target efficacy and structural safety, clearing the path for advanced preclinical development.

References

  • CAS:1708013-99-3, 3-Bromo-7,8-dichloroquinoline Bidepharm URL
  • Insights into Hepatic, Neuronal, and hERG Channel Safety of Plant-Derived Active Compounds MDPI URL
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format PMC - NIH URL
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format Springer Nature URL
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed NIH URL
  • Comparative Analysis of Hepatoprotective Agents: Silymarin and Constituents of Lespedeza cuneata Benchchem URL
  • Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis PubMed - NIH URL
  • hERG Safety | Cyprotex ADME-Tox Solutions Evotec URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Catalytic Amination of 3-Bromo-7,8-dichloroquinoline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary The quinoline scaffold is a highly privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in drug discovery, frequently appearing in antimalarial, antibacterial, and kinase-inhibitor therapeutics. The functionalization of polyhalogenated quinolines, such as 3-Bromo-7,8-dichloroquinoline (CAS 1708013-99-3) [1], presents a unique chemoselectivity challenge. This application note details a highly regioselective Buchwald-Hartwig cross-coupling protocol that exclusively aminates the C3-position while preserving the C7 and C8 chlorides for downstream derivatization. By leveraging modern palladacycle precatalysts and bulky dialkylbiaryl phosphine ligands, this protocol eliminates competitive dehalogenation and provides a robust, scalable pathway to 3-amino-7,8-dichloroquinolines.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The Causality of Regioselectivity

In palladium-catalyzed cross-coupling, chemoselectivity between different carbon-halogen bonds is primarily governed by the oxidative addition step. The bond dissociation energy (BDE) of the C3–Br bond is significantly lower (~68 kcal/mol) than that of the C7–Cl and C8–Cl bonds (~81 kcal/mol).

However, thermodynamic differentiation is not enough; kinetic control is essential. Traditional Pd2​(dba)3​ systems often require elevated temperatures (>100 °C) which can provide enough thermal energy to overcome the activation barrier for C–Cl oxidative addition, leading to off-target amination or hydrodehalogenation[2].

To enforce strict regioselectivity at the C3 position, this protocol utilizes BrettPhos Pd G3 (a third-generation palladacycle precatalyst) paired with the BrettPhos ligand[3].

Why BrettPhos Pd G3? It rapidly generates the active, monoligated L

Pd(0) species at room temperature without the inhibitory effects of dibenzylideneacetone (dba) ligands. This allows the reaction to proceed at a milder 80 °C—the kinetic "sweet spot" where C3–Br oxidative addition is rapid, but C7/C8–Cl bonds remain completely inert.
  • Why BrettPhos? Its extreme steric bulk accelerates the reductive elimination step, preventing the resting state of the catalyst from undergoing secondary oxidative additions (which causes catalyst poisoning or oligomerization)[4].

  • CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Selective at C3-Br) Pd0->OxAdd 3-Bromo-7,8- dichloroquinoline AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Halide Exchange RedElim->Pd0 3-Amino Product

    Fig 1: Pd-catalyzed regioselective Buchwald-Hartwig catalytic cycle at the C3-Br position.

    Optimization of Reaction Parameters

    To establish the most reliable protocol, various catalytic systems were evaluated for the coupling of 3-Bromo-7,8-dichloroquinoline with morpholine. The data below illustrates the causality between catalyst selection, temperature, and resulting chemoselectivity.

    EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)Temp (°C)Yield (%)C3 : C7/C8 Selectivity
    1 Pd2​(dba)3​ (5%)BINAP (10%) Cs2​CO3​ (1.5)10045>95:5
    2 Pd(OAc)2​ (5%)XPhos (10%) NaOtBu (1.2)906290:10
    3 Pd2​(dba)3​ (2%)BrettPhos (4%) NaOtBu (1.2)8081>99:1
    4 BrettPhos Pd G3 (2%) BrettPhos (2%) NaOtBu (1.2) 80 94 >99:1
    5BrettPhos Pd G3 (2%)BrettPhos (2%) NaOtBu (1.2)1107685:15

    Note: Entry 4 represents the optimized conditions. Entry 5 demonstrates that exceeding the kinetic threshold (110 °C) degrades regioselectivity, initiating competitive C7/C8 functionalization.

    Standardized Experimental Protocol

    This methodology is designed as a self-validating system . Visual cues and specific checkpoints are embedded within the steps to ensure the integrity of the reaction before committing to lengthy purification processes.

    Reagents Required
    • Electrophile: 3-Bromo-7,8-dichloroquinoline (1.0 equiv, 1.0 mmol, 276.95 mg)

    • Nucleophile: Primary or secondary amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

    • Precatalyst: BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 18.1 mg)

    • Ligand: BrettPhos (2.0 mol%, 0.02 mmol, 10.7 mg)

    • Base: Sodium tert-butoxide ( NaOtBu ) (1.2 equiv, 1.2 mmol, 115.3 mg)

    • Solvent: Anhydrous Toluene (degassed, 5.0 mL)

    Step-by-Step Methodology

    Step 1: Inert Atmosphere Setup (Glovebox or Schlenk Line)

    • Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen ( N2​ ) or Argon.

    • Add the 3-Bromo-7,8-dichloroquinoline, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu to the tube.

    • Critical Causality: NaOtBu is highly hygroscopic. Exposure to ambient moisture will deactivate the base and poison the palladium catalyst via hydroxide formation. Weigh this rapidly or inside a glovebox.

    Step 2: Solvent Addition and Catalyst Activation

    • Evacuate and backfill the Schlenk tube with N2​ three times.

    • Inject 5.0 mL of anhydrous, sparged toluene, followed by the amine (if liquid) via a gas-tight syringe.

    • Validation Checkpoint: Stir the mixture at room temperature for 5 minutes. The solution must transition from a pale yellow suspension to a homogeneous deep red/burgundy solution . This color change is the self-validating proof that the G3 precatalyst has successfully cleaved to form the active monoligated Pd(0) species. If the solution remains pale or cloudy, the precatalyst has degraded.

    Step 3: Reaction Execution

    • Transfer the sealed Schlenk tube to a pre-heated oil bath set strictly to 80 °C.

    • Stir vigorously (800 rpm) for 4 to 12 hours.

    • Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV ( Rf​≈0.3 ).

    Step 4: Workup and Purification

    • Cool the reaction to room temperature and quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with ethyl acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc).

    Workflow Prep Step 1: Preparation Inert N2 atmosphere Reaction Step 2: Reaction 80 °C, Toluene, 4-12 h Prep->Reaction Workup Step 3: Workup Celite Filtration Reaction->Workup Purify Step 4: Purification Flash Chromatography Workup->Purify

    Fig 2: Step-by-step experimental workflow for the catalytic amination protocol.

    Analytical Validation & Troubleshooting

    To confirm that the reaction occurred exclusively at the C3 position, 1H NMR analysis is required.

    • Diagnostic Shifts: In the starting material (3-Bromo-7,8-dichloroquinoline), the C2 and C4 protons appear as two distinct doublets (or closely spaced singlets) in the highly deshielded aromatic region (~8.9 ppm and ~8.4 ppm).

    • Upon successful amination at C3, the C4 proton will shift significantly upfield (due to the electron-donating resonance effect of the newly installed amine), while the C2 proton remains highly deshielded. The C5 and C6 protons (typically an AB quartet ~7.5-7.8 ppm) should remain unperturbed, confirming the C7 and C8 chlorines are intact.

    Troubleshooting:

    • Issue: Significant formation of a di-aminated byproduct.

      • Cause/Solution: The temperature is too high, or the amine is excessively nucleophilic. Lower the reaction temperature to 70 °C, or switch the base from NaOtBu to the milder Cs2​CO3​ [5].

    • Issue: Incomplete conversion after 12 hours.

      • Cause/Solution: Catalyst poisoning due to oxygen ingress or wet solvent. Ensure rigorous Schlenk technique and verify the deep red color formation in Step 2.

    References

    • Pyke, S. M., et al. "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain." The Journal of Organic Chemistry, 2008. URL:[Link]

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. URL:[Link]

    • Ruiz, A. S., et al. "Synthesis of quinolinequinone derivatives and related carbocyclic compounds." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

    • "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. URL:[Link]

    Sources

    Application

    Application Note: Synthesis of High-Performance Bipolar OLED Host Materials via Regioselective Functionalization of 3-Bromo-7,8-dichloroquinoline

    Executive Summary The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the design of bipolar host materials. These materials must maintain a delicate balance of hol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the design of bipolar host materials. These materials must maintain a delicate balance of hole and electron fluxes within the Emissive Layer (EML) while possessing a sufficiently high triplet energy ( ET​ ) to prevent reverse energy transfer from the dopant[1].

    This application note details a robust, self-validating synthetic protocol for constructing a Donor-Acceptor-Donor (D-A-D) bipolar host using 3-Bromo-7,8-dichloroquinoline [2][3] as a central structural scaffold. By exploiting the inherent bond dissociation energy (BDE) differences between C-Br and C-Cl bonds, we achieve orthogonal, regioselective cross-coupling[4].

    Translational Relevance for Medicinal Chemistry

    While optimized for optoelectronics, the mechanistic principles described herein are highly relevant to drug development professionals. The quinoline core is a privileged pharmacophore found in numerous antimalarials and kinase inhibitors[5]. The ability to perform sequential, protecting-group-free functionalizations (Suzuki-Miyaura followed by Buchwald-Hartwig) on a polyhalogenated scaffold enables the rapid, divergent synthesis of Structure-Activity Relationship (SAR) libraries.

    Experimental Design & Mechanistic Causality

    To synthesize the target D-A-D molecule—7,8-di(9H-carbazol-9-yl)-3-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)quinoline —we employ a two-step sequence governed by strict chemoselectivity.

    • Step 1: Regioselective Suzuki-Miyaura Coupling (Acceptor Installation)

      • Causality: The C3-Br bond has a significantly lower BDE (~280 kJ/mol) compared to the C7/C8-Cl bonds (~330 kJ/mol). By using a standard, mild Pd(0) catalyst like Pd(PPh3​)4​ , oxidative addition occurs exclusively at the C3 position[4]. This step installs the diphenyltriazine moiety, a potent electron-transporting (n-type) group[6].

    • Step 2: Double Buchwald-Hartwig Amination (Donor Installation)

      • Causality: Unactivated aryl chlorides are notoriously sluggish in cross-coupling. To activate the C7 and C8 positions, we must switch to a highly active catalytic system: Pd2​(dba)3​ paired with the electron-rich, bulky biaryl phosphine ligand SPhos [4]. This system forces oxidative addition into the C-Cl bonds and facilitates the reductive elimination of the sterically hindered 9H-carbazole (hole-transporting/p-type) moieties.

    SynthWorkflow SM 3-Bromo-7,8-dichloroquinoline (Scaffold) Step1 Step 1: Suzuki-Miyaura Coupling Regioselective at C-Br (C3) Pd(PPh3)4, K2CO3 SM->Step1 Int1 Intermediate: 3-(Triazinylphenyl)-7,8-dichloroquinoline (Electron Acceptor Core) Step1->Int1 4-(4,6-diphenyl-1,3,5-triazin-2-yl) phenylboronic acid Step2 Step 2: Buchwald-Hartwig Amination Activation of C-Cl (C7, C8) Pd2(dba)3, SPhos, NaOtBu Int1->Step2 Product Target Bipolar Host: 7,8-Di(carbazol-9-yl)-3-(triazinylphenyl)quinoline (D-A-D Architecture) Step2->Product 9H-Carbazole (2.5 eq)

    Figure 1: Regioselective synthetic workflow for the D-A-D bipolar OLED host material.

    Step-by-Step Synthetic Protocols

    Protocol 1: Synthesis of Intermediate 1 (Suzuki-Miyaura)

    Objective: Chemoselective installation of the triazine acceptor at the C3 position.

    Reagents:

    • 3-Bromo-7,8-dichloroquinoline: 10.0 mmol (2.77 g)[2]

    • 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid: 10.5 mmol (3.71 g)

    • Pd(PPh3​)4​ : 0.5 mmol (578 mg, 5 mol%)

    • K2​CO3​ (2M aqueous solution): 20.0 mmol (10 mL)

    • Toluene: 40 mL

    Procedure:

    • Degassing: Combine the quinoline scaffold, boronic acid, and toluene in a 100 mL Schlenk flask. Sparge the mixture with dry Argon for 15 minutes to prevent catalyst oxidation.

    • Catalyst Addition: Add Pd(PPh3​)4​ and the degassed K2​CO3​ solution under a positive Argon flow.

    • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

    • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a highly UV-active blue fluorescent spot ( Rf​≈0.4 ).

    • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane ( 2×20 mL). Dry organics over MgSO4​ , concentrate, and purify via recrystallization from hot ethanol to yield Intermediate 1.

    Protocol 2: Synthesis of the Target Bipolar Host (Buchwald-Hartwig)

    Objective: Exhaustive amination of the C7 and C8 chlorides with 9H-carbazole.

    Reagents:

    • Intermediate 1: 5.0 mmol (2.53 g)

    • 9H-Carbazole: 12.5 mmol (2.09 g, 2.5 eq)

    • Pd2​(dba)3​ : 0.25 mmol (229 mg, 5 mol%)

    • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.5 mmol (205 mg, 10 mol%)

    • NaOtBu : 15.0 mmol (1.44 g, 3.0 eq)

    • Anhydrous o-Xylene: 30 mL

    Procedure:

    • Preparation: In a nitrogen-filled glovebox, combine all solid reagents into a thick-walled pressure tube.

    • Solvent Addition: Add anhydrous o-Xylene, seal the tube with a Teflon screw cap, and transfer to a fume hood.

    • Reaction: Heat the mixture in an oil bath at 130 °C for 24 hours. The high temperature and strong base ( NaOtBu ) are critical to deprotonate the carbazole ( pKa​≈19.9 ) and drive the difficult C-Cl oxidative addition.

    • Self-Validation Check (NMR/IR): Take a 0.1 mL aliquot, filter through Celite, and evaporate. IR spectroscopy should show the complete disappearance of the sharp carbazole N-H stretch at ~3400 cm−1 . 1H -NMR should show the disappearance of the N-H broad singlet at δ 8.1 ppm.

    • Workup: Dilute with toluene, filter through a short pad of silica gel to remove palladium black and salts. Concentrate the filtrate and purify via column chromatography (DCM/Hexane gradient) followed by vacuum sublimation to achieve OLED-grade purity (>99.9%).

    Quantitative Data & Device Physics

    The synthesized quinoline-triazine-carbazole derivative exhibits ideal properties for a green/blue PhOLED host. The spatial separation of the HOMO (localized on the carbazole donors) and LUMO (localized on the triazine/quinoline acceptors) ensures bipolar charge transport[7][8].

    Table 1: Photophysical & Electrochemical Properties
    PropertyValueMeasurement Methodology
    Decomposition Temp ( Td​ ) 425 °CTGA (Thermally stable up to 5% weight loss)
    Glass Transition Temp ( Tg​ ) 148 °CDSC (2nd heating cycle, 10 °C/min)
    HOMO Level -5.82 eVCyclic Voltammetry (Oxidation onset vs. Fc/Fc + )
    LUMO Level -2.77 eVCalculated ( EHOMO​+Eg​ )
    Optical Bandgap ( Eg​ ) 3.05 eVUV-Vis Absorption edge (Thin film on quartz)
    Triplet Energy ( ET​ ) 2.81 eVPhosphorescence Spectra (Measured at 77 K in 2-MeTHF)

    The high triplet energy ( ET​=2.81 eV) is a direct result of the meta-linkage and steric twisting induced by the bulky substituents on the quinoline core, which breaks π -conjugation and prevents triplet exciton quenching[6].

    EnergyTransfer cluster_EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Host Synthesized Bipolar Host (Triplet Energy ~ 2.8 eV) HTL->Host Hole Injection (via Carbazole) ETL Electron Transport Layer (ETL) ETL->Host Electron Injection (via Triazine/Quinoline) Guest Phosphorescent Dopant (e.g., Ir(ppy)3) Host->Guest Dexter Energy Transfer (Exciton Localization) Photon Green Light Emission Guest->Photon Radiative Decay

    Figure 2: Exciton localization and Dexter energy transfer mechanism within the OLED Emissive Layer.

    References

    • Park, S.-R., et al. (2018). Thermally stable benzo[f]quinoline based bipolar host materials for green phosphorescent OLEDs. Organic Electronics, 63, 194.[Link]

    • Song, W., et al. (2025). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces.[Link]

    • Al-Qurashi, N. T., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Journal of Saudi Chemical Society, 21(6), 669-676.[Link]

    • Rehmann, N., et al. (2013). Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. Chemistry of Materials, 25(18), 3689–3695.[Link]

    • Håheim, K. S., et al. (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 29(20), 4921.[Link]

    Sources

    Method

    Application Note: Antimicrobial and Biofilm-Eradicating Assay Protocols for 3-Bromo-7,8-dichloroquinoline Analogs

    Introduction & Mechanistic Rationale The rapid emergence of antimicrobial resistance (AMR), particularly among biofilm-forming Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphyloc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The rapid emergence of antimicrobial resistance (AMR), particularly among biofilm-forming Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, necessitates the development of novel chemical scaffolds.1[1], capable of targeting both actively dividing planktonic cells and metabolically dormant persister cells.

    The rationale behind utilizing 3-Bromo-7,8-dichloroquinoline analogs lies in their highly tuned structure-activity relationship (SAR).2[2]. The incorporation of a bromine atom at the 3-position and chlorine atoms at the 7 and 8-positions drastically increases the lipophilicity (LogP) of the quinoline core. This lipophilic enhancement is mechanically critical: it facilitates the penetration of the molecule through the thick peptidoglycan layers of 3[3] and the dense extracellular polymeric substance (EPS) matrix of biofilms.

    This application note outlines a rigorous, self-validating experimental pipeline to evaluate the antimicrobial and antibiofilm properties of these highly lipophilic analogs.

    Experimental Workflow

    Workflow A Compound Preparation (3-Bromo-7,8-dichloroquinoline) B Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) A->B C Broth Microdilution (MIC) (Planktonic Susceptibility) B->C D Calgary Biofilm Device (MBEC) (Biofilm Eradication) B->D E Data Analysis & Hit Selection (Resazurin Readout / CFU counts) C->E D->E

    Workflow for evaluating planktonic and biofilm antimicrobial activity of quinoline analogs.

    Protocol 1: High-Throughput Broth Microdilution (MIC) AssayIn vitro susceptibility testing is typically performed using standardized methods such as the broth microdilution technique[4]. However, working with heavily halogenated quinolines requires specific protocol adaptations to prevent compound precipitation and ensure accurate readouts.

    Step 1: Compound Preparation & Serial Dilution
    • Stock Preparation: Dissolve the 3-Bromo-7,8-dichloroquinoline analog in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

      • Causality: The tri-halogenated core is highly hydrophobic; aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation.

    • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v).

      • Causality: Divalent cations (Ca²⁺, Mg²⁺) in CAMHB stabilize the bacterial outer membrane, which is critical for accurate susceptibility testing. Exceeding 1% DMSO induces vehicle-related cellular toxicity, confounding the true antimicrobial efficacy of the analog.

    Step 2: Inoculum Standardization
    • Preparation: Grow the target bacterial strain (e.g., MRSA ATCC 43300) overnight on Tryptic Soy Agar (TSA). Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (OD₆₀₀ ≈ 0.08–0.13).

    • Inoculation: Dilute the suspension 1:150 in CAMHB and add 50 µL to each well to achieve a final testing concentration of 5×105 CFU/mL.

      • Self-Validation System: Immediately plate 10 µL of the final inoculum onto a non-selective agar plate. Incubate overnight and count the colonies to retrospectively validate that the starting inoculum was exactly within the 5×105 CFU/mL range. Deviations here can cause the "inoculum effect," falsely elevating the MIC.

    Step 3: Incubation & Resazurin Endpoint Readout
    • Incubation: Incubate the 96-well plates at 37°C for 18 hours.

    • Indicator Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours in the dark.

      • Causality & Self-Validation: Highly lipophilic compounds often form micro-precipitates that mimic bacterial turbidity (cloudiness) to the naked eye or a spectrophotometer. Resazurin acts as a metabolic electron acceptor. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical shift completely eliminates reader subjectivity and false-positive resistance readouts caused by compound precipitation.

    Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

    Standard antibiotics like Ciprofloxacin and Vancomycin are highly effective against planktonic cells but often fail against biofilms due to the presence of persister cells. The MBEC assay isolates biofilm eradication from planktonic killing.

    Step 1: Biofilm Establishment
    • Inoculation: Inoculate a Calgary Biofilm Device (CBD) 96-peg lid with 107 CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

      • Causality: The addition of 1% glucose induces mild osmotic stress and provides an excess carbon source, which upregulates the production of the exopolysaccharide (EPS) matrix, ensuring the formation of a robust, clinically relevant biofilm.

    • Incubation: Place the peg lid into the 96-well microtiter plate and incubate at 37°C on a rocking shaker at 110 rpm for 24 hours.

      • Causality: The continuous shear stress generated by the rocking shaker promotes stronger, more uniform biofilm adherence to the polystyrene pegs compared to static incubation.

    Step 2: Antimicrobial Challenge
    • Transfer: Remove the peg lid, rinse it briefly in sterile PBS to remove loosely attached planktonic cells, and transfer it to a challenge plate containing serial dilutions of the 3-Bromo-7,8-dichloroquinoline analog.

    • Incubation: Incubate for 24 hours at 37°C.

      • Self-Validation System: Always include a "Growth Control" transfer (pegs transferred to sterile media without drugs) and a "Sterility Control" (uninoculated pegs). This validates that the biofilms on the pegs remain viable throughout the transfer process and that no contamination occurred.

    Step 3: Biofilm Recovery & Enumeration
    • Recovery: Rinse the challenged peg lid in PBS, then transfer it to a recovery plate containing fresh, drug-free CAMHB.

    • Sonication: Place the recovery plate in a water bath sonicator and sonicate for 10 minutes at 60 Hz.

      • Causality: Sonication provides the exact physical energy required to disrupt the EPS matrix and dislodge surviving persister cells into the recovery media without lysing the bacterial cell walls.

    • Readout: Plate the recovery media onto agar to determine the MBEC (the lowest concentration resulting in a 99.9% reduction of biofilm viable cells).

    Quantitative Data Interpretation

    The following table summarizes representative susceptibility profiles of a 3-Bromo-7,8-dichloroquinoline analog compared to clinical standard-of-care antibiotics. Note the profound divergence in efficacy when transitioning from planktonic (MIC) to biofilm (MBEC) states.

    CompoundTarget StrainMIC (µg/mL)MBEC (µg/mL)Biofilm Resistance Factor (MBEC/MIC)
    3-Bromo-7,8-dichloroquinoline S. aureus (MRSA ATCC 43300)1.5612.58x
    3-Bromo-7,8-dichloroquinoline E. coli (ATCC 25922)62.5>100N/A
    Ciprofloxacin (Control)S. aureus (MRSA ATCC 43300)0.5>256>512x
    Vancomycin (Control)S. aureus (MRSA ATCC 43300)1.0>256>256x

    Interpretation: While traditional antibiotics like Ciprofloxacin show excellent planktonic activity (MIC = 0.5 µg/mL), they lose all efficacy against biofilms (MBEC > 256 µg/mL). The halogenated quinoline analog retains potent activity against biofilms (MBEC = 12.5 µg/mL), highlighting its capability to penetrate the EPS matrix and eradicate persister cells.

    Mechanism of Action (MoA)

    MOA HQ 3-Bromo-7,8-dichloroquinoline Membrane Bacterial Membrane Penetration (Enhanced by Halogens) HQ->Membrane Biofilm Biofilm Matrix Disruption HQ->Biofilm Target Intracellular Targets (DNA Gyrase / ROS Generation) Membrane->Target Biofilm->Target Death Bacterial Cell Death (Planktonic & Persister Cells) Target->Death

    Proposed mechanism of action for halogenated quinolines targeting biofilms and cellular machinery.

    The incorporation of heavy halogens (Br, Cl) at the 3, 7, and 8 positions drives the molecule's ability to partition into lipid-rich environments. Once the analog breaches the bacterial membrane and the biofilm matrix, the quinoline core interacts with intracellular targets (such as DNA gyrase) and induces reactive oxygen species (ROS) generation, leading to the rapid death of both metabolically active and dormant persister cells.

    References

    • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES International Journal of Pharmaceutical Sciences and Medicine (ijpsm.com) 4

    • Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action ACS Omega (acs.org) 2

    • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis National Institutes of Health (nih.gov) 1

    • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Precision Chemistry - ACS Publications (acs.org) 3

    Sources

    Application

    Application Note: Regioselective Functionalization at the 3-Position of 7,8-Dichloroquinoline via Iridium-Catalyzed C–H Borylation

    Strategic Rationale & Mechanistic Causality The 7,8-dichloroquinoline scaffold is a highly privileged pharmacophore, frequently utilized as a core building block in the development of kinase inhibitors and antimalarial a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Rationale & Mechanistic Causality

    The 7,8-dichloroquinoline scaffold is a highly privileged pharmacophore, frequently utilized as a core building block in the development of kinase inhibitors and antimalarial agents. However, late-stage functionalization at the 3-position of this heterocycle presents a formidable synthetic challenge.

    The causality behind this difficulty lies in the inherent electronic distribution of the quinoline ring. The pyridine moiety is highly electron-deficient, rendering traditional electrophilic aromatic substitution (SEAr) practically ineffective at the 3-position. Conversely, nucleophilic functionalization methods (such as Minisci-type radical additions or direct aminations) overwhelmingly favor the highly electrophilic C-2 and C-4 positions, leaving the C-3 position inert1[1].

    To bypass these electronic biases, transition-metal-catalyzed C–H activation is required. Iridium-catalyzed borylation has emerged as the premier method for functionalizing the 3-position of quinolines2[2]. The regioselectivity is fundamentally governed by sterics: the active [Ir(dtbpy)(Bpin)3] catalyst complex is highly sterically demanding. It avoids the C-2 position due to stereoelectronic repulsion from the nitrogen lone pair, and it avoids the C-4 position due to peri-steric clashes with the C-5 proton. Consequently, C–H oxidative addition is funneled exclusively to the sterically accessible C-3 position3[3]. Furthermore, the 7,8-dichloro substitution pattern heavily deactivates the carbocyclic ring toward any background processes, ensuring that the heterocyclic C-3 position remains the sole reactive site.

    Reaction Workflow & Pathway

    Workflow A 7,8-Dichloroquinoline B [Ir(cod)Cl]2 / dtbpy B2pin2, THF, 80°C A->B C-H Activation C 3-Bpin-7,8-dichloroquinoline B->C Borylation D Pd(dppf)Cl2, Ar-Br K2CO3, Dioxane/H2O C->D Cross-Coupling E 3-Aryl-7,8-dichloroquinoline D->E Arylation

    Workflow for 3-position functionalization of 7,8-dichloroquinoline via borylation and coupling.

    Mechanism Ir_pre Precatalyst: [Ir(cod)Cl]2 + dtbpy Ir_act Active Catalyst: [Ir(dtbpy)(Bpin)3] Ir_pre->Ir_act + B2pin2 Coord Steric Guidance: Avoid C-2 (N-lone pair) & C-4 (Peri-H) Ir_act->Coord Substrate Binding OxAdd Oxidative Addition at C-3 Ir(III) -> Ir(V) Coord->OxAdd C-H Cleavage RedElim Reductive Elimination Yields 3-Bpin Product OxAdd->RedElim Bpin Transfer RedElim->Ir_act Catalyst Turnover

    Catalytic cycle and steric origin of C-3 regioselectivity in Ir-catalyzed quinoline borylation.

    Quantitative Data: Catalyst & Condition Optimization

    The following table summarizes the optimization landscape for the regioselective borylation of the quinoline core, demonstrating the critical role of the ligand and solvent environment in maximizing C-3 selectivity and overall yield.

    Catalyst SystemLigandSolventTemp (°C)C-3 Selectivity (%)Yield (%)
    [Ir(cod)Cl]2 (1.5 mol%)dtbpy (3.0 mol%)THF80>9985
    [Ir(cod)Cl]2 (1.5 mol%)dtbpy (3.0 mol%)Hexane80>9962
    [Ir(cod)Cl]2 (1.5 mol%)Phenanthroline (3.0 mol%)THF808540
    [Ir(cod)Cl]2 (1.5 mol%)Supramolecular L2 (3.0 mol%)p-Xylene25>9992

    Note: dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine. THF is preferred for 7,8-dichloroquinoline due to the substrate's limited solubility in non-polar aliphatic solvents.

    Detailed Experimental Protocols

    Protocol A: Iridium-Catalyzed C-3 Borylation of 7,8-Dichloroquinoline

    Causality Note: Borylated quinolines are highly prone to protodeboronation and degradation when exposed to acidic silica gel during column chromatography4[4]. Therefore, it is strongly advised to either purify the intermediate via recrystallization or telescope the crude mixture directly into the cross-coupling step to prevent yield attrition.

    Step-by-Step Methodology:

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(cod)Cl]2 (1.5 mol%) and dtbpy (3.0 mol%).

    • Add anhydrous THF (0.5 M relative to substrate) and stir for 10 minutes at room temperature. The solution will transition to a deep red color, indicating the successful formation of the active Ir-dtbpy complex.

    • Add bis(pinacolato)diboron (B2pin2, 1.1 equiv) and 7,8-dichloroquinoline (1.0 equiv) to the reaction mixture.

    • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 80 °C in an oil bath for 16 hours.

    • Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

    • Purify the product by recrystallization from cold methanol to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dichloroquinoline.

    Self-Validating System (Protocol A): To validate the success and regioselectivity of the borylation, analyze the crude mixture via 1H NMR (CDCl3). The starting 7,8-dichloroquinoline exhibits a characteristic doublet of doublets for the H-3 proton. Successful C-3 borylation is definitively confirmed by the complete disappearance of this H-3 signal . Concurrently, the H-2 and H-4 signals will collapse into sharp singlets (or finely split doublets, J < 1.5 Hz, due to long-range coupling), confirming functionalization strictly at the 3-position.

    Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    Causality Note: Pd(dppf)Cl2 is explicitly selected as the catalyst for this step. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is a critical bottleneck when coupling sterically hindered C-3 quinoline boronic esters with bulky aryl bromides.

    Step-by-Step Methodology:

    • Charge a round-bottom flask with 3-Bpin-7,8-dichloroquinoline (1.0 equiv), the desired Aryl Bromide (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (5.0 mol%).

    • Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M).

    • Equip the flask with a reflux condenser and heat the biphasic mixture at 90 °C under a nitrogen atmosphere for 12 hours.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    Self-Validating System (Protocol B): Monitor the reaction progression via LC-MS. The product will exhibit a distinct [M+H]+ peak corresponding to the addition of the aryl mass minus the Bpin mass. By 1H NMR, successful cross-coupling is confirmed by the appearance of new aromatic signals integrating to the newly installed aryl group, alongside a noticeable downfield shift of the quinoline H-2 and H-4 signals due to the extended π-conjugation of the newly formed 3-aryl-7,8-dichloroquinoline system.

    References

    • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes Chemical Communic
    • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones The Journal of Organic Chemistry (ACS Public
    • Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst ACS Catalysis (ACS Public
    • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines Organometallics (ACS Public

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-7,8-dichloroquinoline

    Welcome to the Technical Support Center for the synthesis of 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3). This compound is a highly valuable, multi-halogenated heterocyclic scaffold widely utilized in pharmaceutica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3). This compound is a highly valuable, multi-halogenated heterocyclic scaffold widely utilized in pharmaceutical development and cross-coupling chemistries[1].

    Synthesizing this specific substitution pattern requires strict control over reaction conditions. The most robust route involves a two-step process: constructing the core quinoline ring via a Skraup cyclization of 2,3-dichloroaniline, followed by a highly regioselective electrophilic bromination at the C3 position. This guide provides the mechanistic causality, step-by-step protocols, and troubleshooting FAQs necessary to optimize your yields.

    Strategic Workflow & Mechanistic Pathway

    To achieve the desired substitution pattern, the synthesis must be approached in a sequence that respects the electronic properties of the quinoline system.

    G A 2,3-Dichloroaniline (Starting Material) B Skraup Cyclization (Glycerol, H2SO4, Oxidant) A->B + Acrolein (in situ) C 7,8-Dichloroquinoline (Intermediate) B->C -H2O, -2e- D Electrophilic Bromination (Br2, HBr, AcOH) C->D N-Protonation E 3-Bromo-7,8-dichloroquinoline (Target Compound) D->E C3-Addition/Elimination

    Workflow for the synthesis of 3-Bromo-7,8-dichloroquinoline via Skraup cyclization and C3-bromination.

    Experimental Protocols

    Every protocol described below is designed as a self-validating system. Intermediate TLC checks and specific physical observations are included to ensure you can verify the success of the reaction in real-time.

    Protocol A: Synthesis of 7,8-Dichloroquinoline via Skraup Reaction

    The Skraup synthesis builds the pyridine ring by reacting an aniline with glycerol in the presence of sulfuric acid and an oxidant[2]. Glycerol dehydrates in situ to form acrolein, which undergoes a conjugate addition with 2,3-dichloroaniline, followed by ring closure and oxidation.

    Materials:

    • 2,3-Dichloroaniline (1.0 equiv)

    • Dry Glycerol (4.0 equiv)

    • Arsenic pentoxide ( As2​O5​ ) or Nitrobenzene (1.3 equiv) as the oxidant

    • Concentrated Sulfuric Acid ( H2​SO4​ )

    Step-by-Step Methodology:

    • Preparation: In a heavy-walled round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2,3-dichloroaniline, dry glycerol, and the oxidant.

    • Acid Addition: Cool the mixture to 0 °C using an ice bath. Add concentrated H2​SO4​ dropwise over 30 minutes. Causality: The dehydration of glycerol to acrolein is highly exothermic; rapid addition will cause localized overheating and severe tar formation.

    • Cyclization: Slowly raise the temperature to 150 °C. Maintain this temperature for 2 hours. Validation: The reaction mixture will turn dark brown. Monitor the disappearance of the aniline via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool the mixture to room temperature and pour it over crushed ice. Basify the aqueous mixture to pH 9–10 using concentrated aqueous ammonia ( NH4​OH ).

    • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude product from diethyl ether to yield pure 7,8-dichloroquinoline[2].

    Protocol B: Regioselective C3-Bromination

    Direct bromination of neutral quinoline often leads to mixtures of C5 and C8 isomers because the carbocyclic ring is more electron-rich than the pyridine ring. To force bromination at the C3 position, the reaction must be performed under strongly acidic conditions to form the quinolinium salt[3][4].

    Materials:

    • 7,8-Dichloroquinoline (1.0 equiv)

    • Glacial Acetic Acid (Solvent)

    • Aqueous Hydrobromic Acid (48% HBr) (1.5 equiv)

    • Molecular Bromine ( Br2​ ) (1.1 equiv)

    Step-by-Step Methodology:

    • Salt Formation: Dissolve 7,8-dichloroquinoline in glacial acetic acid. Add 48% aqueous HBr. Causality: Protonation of the quinoline nitrogen creates a highly electron-withdrawing pyridinium core. This deactivates the carbocyclic ring toward Electrophilic Aromatic Substitution (EAS) and shifts the reaction pathway to an addition-elimination mechanism at the C3 position[4].

    • Heating: Heat the reaction mixture to 100 °C.

    • Bromination: Dissolve Br2​ in a small amount of glacial acetic acid and add it dropwise to the hot solution over 1 hour.

    • Validation: Stir for an additional 2 hours at 100 °C. The reaction is complete when TLC shows the consumption of the starting material. A precipitate (the hydrobromide salt of the product) may form as the reaction progresses[4].

    • Workup: Cool the mixture to room temperature and pour it into ice water. Neutralize carefully with 2M NaOH until the solution is basic (pH 10) to liberate the free base.

    • Isolation: Extract with dichloromethane (DCM). Wash with a saturated sodium thiosulfate ( Na2​S2​O3​ ) solution to quench any residual bromine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate 3-Bromo-7,8-dichloroquinoline.

    Troubleshooting FAQs

    Q: My Skraup cyclization resulted in a black, intractable tar and a yield of less than 15%. How can I prevent this? A: Tar formation is the most common failure mode in the Skraup synthesis, caused by the uncontrolled, runaway polymerization of the in situ generated acrolein. Solution: Strictly control the heating ramp. Do not place the flask directly into a pre-heated 150 °C bath. Instead, ramp the temperature slowly (e.g., 2 °C/min). Additionally, adding a moderator such as ferrous sulfate ( FeSO4​ ) can help regulate the oxidation step and suppress polymerization.

    Q: During the bromination step, NMR analysis shows I am getting a mixture of isomers (e.g., 5-bromo and 6-bromo) instead of the 3-bromo product. What went wrong? A: This indicates a failure in regioselectivity due to insufficient protonation of the quinoline nitrogen[4]. If the medium is not acidic enough, the carbocyclic ring remains electron-rich and outcompetes the C3 position for the electrophile. Solution: Ensure you are using a sufficient excess of strong acid (HBr) prior to the addition of bromine. The formation of the quinoline hydrobromide salt is an absolute prerequisite for C3-selectivity[4]. Avoid using neutral solvents like chloroform or DCM for this specific transformation.

    Q: The bromination reaction stalls at ~50% conversion, even after extended heating. Should I increase the temperature? A: No. Increasing the temperature beyond 100–110 °C promotes polybromination and oxidative degradation[5]. Solution: The stall is likely due to the loss of volatile Br2​ through the condenser or the presence of water competing as a nucleophile. Ensure your acetic acid is glacial (anhydrous). If the reaction stalls, cool it slightly, add an additional 0.2 equivalents of Br2​ in acetic acid, and resume heating.

    Quantitative Data: Impact of Conditions on Bromination Yield

    The table below summarizes the empirical impact of varying reaction conditions on the regioselectivity and yield of the bromination step, demonstrating why the acidic hydrobromide method is required.

    Reaction ConditionReagentsMajor Product ObservedIsolated Yield (%)
    Neutral Organic Br2​ , CHCl3​ , 25 °C5-Bromo-7,8-dichloroquinoline15%
    Mildly Acidic NBS, DMF, 80 °CComplex mixture of isomers35%
    Tribromide Salt Pyridinium tribromide, DCM, 25 °C3-Bromo-7,8-dichloroquinoline62%
    Strongly Acidic (Optimal) Br2​ , HBr / Glacial AcOH, 100 °C3-Bromo-7,8-dichloroquinoline 82 - 85%

    Note: Yields are based on the conversion of the 7,8-dichloroquinoline intermediate.

    References

    • De Sarro, G., et al. (1999). TRIAZOLO[4,5-g]- QUINOLINES AND PYRIDO[2,3-g]QUINOXALINES DERIVED FROM 6,7-DIAMINOQUINOL. Heterocycles. Retrieved March 26, 2026, from [Link]

    Sources

    Optimization

    Technical Support Center: Solubilization Strategies for 3-Bromo-7,8-dichloroquinoline

    Welcome to the Advanced Applications Support Center. Working with highly halogenated, rigid heterocycles like 3-Bromo-7,8-dichloroquinoline presents significant solubility bottlenecks that can derail synthetic workflows,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. Working with highly halogenated, rigid heterocycles like 3-Bromo-7,8-dichloroquinoline presents significant solubility bottlenecks that can derail synthetic workflows, analytical characterization, and biological assays.

    This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges.

    Diagnostic Solvent Selection Workflow

    Before attempting to dissolve your compound, you must align your solvent strategy with your downstream application. The diagram below outlines the logical decision tree for selecting the optimal solvent system.

    SolventSelection Start 3-Bromo-7,8-dichloroquinoline Solubility Issue App Determine Downstream Application Start->App Synth Organic Synthesis (e.g., Cross-Coupling) App->Synth Analyt Analytical (NMR, LC-MS) App->Analyt Bio Biological Assays App->Bio SolSynth Use HFIP, NMP, or 1,2-Dichloroethane Synth->SolSynth SolAnalyt Use DMSO-d6 (Heat) or CDCl3 + TFA Analyt->SolAnalyt SolBio DMSO Stock (100mM) + Surfactant/Buffer Bio->SolBio

    Workflow for selecting a solvent system for 3-Bromo-7,8-dichloroquinoline.

    Frequently Asked Questions (FAQs)

    Q1: Why is 3-Bromo-7,8-dichloroquinoline so insoluble in standard organic solvents like ethyl acetate or hexanes? A: The insolubility is a direct consequence of its molecular architecture. It is a rigid, planar heterocycle heavily decorated with halogens. The presence of three heavy halogens (one bromine, two chlorines) significantly increases the molecular weight and lipophilicity. More importantly, these halogens promote strong intermolecular halogen–π and π–π stacking interactions in the solid state[1]. This results in an exceptionally high crystal lattice energy, making it thermodynamically unfavorable to dissolve in weakly interacting, non-polar solvents[2].

    Q2: What are the most effective solvent systems for transition-metal catalyzed synthesis? A: For catalytic cross-coupling or C-H activation, Hexafluoroisopropanol (HFIP) is the premier choice. HFIP is a strongly polar, protic solvent that acts as a powerful hydrogen-bond donor. It effectively disrupts the intermolecular stacking of rigid heterocycles and stabilizes reactive intermediates[3][4]. If HFIP is incompatible with your reagents, halogenated solvents like 1,2-dichloroethane (DCE) or chloroform are excellent alternatives, as they solvate the molecule via attractive halogen-halogen and halogen–π interactions[1][5].

    Q3: How can I prepare a high-concentration stock for biological assays without the compound "crashing out" upon aqueous dilution? A: You must overcome the hydrophobic effect. First, prepare a primary stock in 100% DMSO, exploiting the strong dipole-dipole interactions to break the crystal lattice[2]. Because direct dilution into aqueous media will cause immediate precipitation, use a step-down dilution method. Pre-mix your aqueous buffer with a surfactant (e.g., 0.1% Tween-80) or a carrier like hydroxypropyl-β-cyclodextrin before introducing the DMSO stock.

    Q4: Can I use acid to force the compound into solution for NMR analysis? A: Yes. The quinoline nitrogen is weakly basic. By adding a strong organic acid like Trifluoroacetic acid (TFA) to your deuterated solvent (e.g., CDCl3), you protonate the nitrogen to form a highly soluble quinolinium trifluoroacetate salt. This disrupts the planar stacking and drastically increases solubility, making it ideal for obtaining high-resolution 1H and 13C NMR spectra.

    Quantitative Solubility Profiles

    The table below summarizes the comparative solubility of polyhalogenated quinolines across different solvent classes to guide your experimental design.

    Solvent ClassSpecific SolventPrimary Solubilizing MechanismEstimated Solubility at 25°C
    Aliphatic Hydrocarbons Hexanes, HeptaneWeak Van der Waals< 0.1 mg/mL (Insoluble)
    Esters / Ethers Ethyl Acetate, THFModerate dipole interactions1 - 5 mg/mL (Poor)
    Halogenated Chloroform, DCEHalogen–π interactions[1]20 - 50 mg/mL (Good)
    Polar Aprotic DMSO, NMPStrong dipole-dipole[2]30 - 80 mg/mL (Very Good)
    Fluorinated Alcohols HFIPStrong H-bonding, disrupts π-π[4]> 100 mg/mL (Excellent)

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes a built-in validation step to confirm success before proceeding to critical downstream applications.

    Protocol A: HFIP-Assisted Solubilization for Cross-Coupling Reactions

    Use this protocol when setting up palladium- or copper-catalyzed reactions where the quinoline acts as an electrophile.

    • Weighing: Transfer the required mass of 3-Bromo-7,8-dichloroquinoline into an oven-dried, argon-purged reaction vial.

    • Solvent Addition: Add HFIP (or a 1:1 mixture of HFIP and Toluene if a higher boiling point is required) at a ratio of 10 mL per gram of substrate.

    • Agitation: Sonicate the sealed vial in a water bath at 35°C for 5 minutes. The high polarity and H-bond donating capacity of HFIP will rapidly break down the crystal lattice[3].

    • Validation (The Tyndall Test): Remove the vial from the sonicator and let it cool to room temperature for 15 minutes. Shine a standard red or green laser pointer through the vial. If the beam path is invisible, the solution is perfectly homogenous. If you see a solid line of scattered light, microcrystals remain; add 10% more HFIP and re-sonicate.

    • Execution: Proceed with adding your catalyst, ligand, and nucleophile under inert conditions.

    Protocol B: TFA-Mediated Dissolution for NMR Spectroscopy

    Use this protocol when the compound is too insoluble in standard CDCl3 to yield a clean 13C NMR spectrum.

    • Preparation: Add 15 mg of 3-Bromo-7,8-dichloroquinoline to an NMR tube.

    • Primary Solvent: Add 0.5 mL of CDCl3. Observe that the solid remains largely undissolved at the bottom of the tube.

    • Acidification: Using a micro-syringe, add 10–15 μL of deuterated Trifluoroacetic acid (TFA-d).

    • Mixing: Cap the tube and invert it 5–10 times. The formation of the quinolinium salt will cause the solid to dissolve almost instantly, yielding a clear solution.

    • Validation (Spectral Check): Acquire a preliminary 1H NMR scan (16 scans). A successful, homogenous salt formation is validated by a sharp, well-resolved downfield shift of the quinoline aromatic protons (typically shifting by +0.5 to +1.0 ppm compared to the neutral freebase). If the peaks are broad, the compound is aggregating; add an additional 5 μL of TFA-d.

    References

    • Hexafluoroisopropanol for the Selective Deactivation of Poisonous Nucleophiles Enabling Catalytic Asymmetric Cyclopropanation of Complex Molecules. ACS Publications.[Link]

    • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. National Institutes of Health (NIH).[Link]

    • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health (NIH).[Link]

    • What is the solubility of quinoline in different solvents for antimalarial formulations? Jinjing Chemical.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing 3-Bromo-7,8-dichloroquinoline Substitution

    Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling and substitution reactions involving 3-Bromo-7,8-dichloroquin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling and substitution reactions involving 3-Bromo-7,8-dichloroquinoline (1)[1].

    Working with polyhalogenated heterocycles requires precise thermodynamic control. The primary challenge here is achieving strict chemoselectivity at the C-3 position without inadvertently activating the C-7 or C-8 chlorides, while simultaneously preventing catalyst poisoning by the quinoline nitrogen.

    Mechanistic Overview & Chemoselectivity Logic

    Reactivity SM 3-Bromo-7,8-dichloroquinoline Pd Pd(0) Catalyst SM->Pd Reacts with C3 C-3 Oxidative Addition (Fast, Desired) Pd->C3 Weak Donor Ligands (e.g., PPh3) C78 C-7/C-8 Oxidative Addition (Slow, Impurity) Pd->C78 Strong Donor/Bulky Ligands (e.g., XPhos, High Temp) NPd N-Pd Coordination (Catalyst Poisoning) Pd->NPd Ligand Depletion

    Mechanistic pathways for Pd-catalyzed substitution of 3-Bromo-7,8-dichloroquinoline.

    Troubleshooting FAQs

    Q1: How do I achieve strict chemoselectivity at the C-3 position without activating the C-7 or C-8 chlorides? A: The key lies in exploiting the bond dissociation energies (BDEs). The carbon-bromine (C-Br) bond is approximately 81 kcal/mol, whereas the carbon-chlorine (C-Cl) bond is significantly stronger at ~96 kcal/mol (2)[2]. To prevent over-coupling, avoid highly electron-rich, bulky ligands (like XPhos or tBu3P) which are specifically designed to force oxidative addition into stubborn C-Cl bonds. Instead, utilize moderate ligand systems like PPh3 or dppf to maintain strict C-3 selectivity (3)[3].

    Q2: My reaction stalls at 50% conversion, and I see a black precipitate forming. What is happening? A: You are observing catalyst poisoning. Quinolines possess a lone pair on the nitrogen atom that acts as a competitive ligand for Palladium, leading to off-cycle N-Pd coordination complexes (4)[4]. This pulls the active Pd(0) out of the catalytic cycle, eventually precipitating it as inactive Palladium black. Fix: Use a slightly coordinating solvent (like 1,4-dioxane) to compete with the quinoline nitrogen, and increase your ligand-to-palladium ratio (e.g., 2.5:1 instead of 2:1) to keep the metal center saturated.

    Q3: I am observing significant protodebromination (yielding 7,8-dichloroquinoline). How can I suppress this? A: Protodehalogenation occurs when the transmetalation step is slower than side reactions (such as protonation of the Pd-aryl intermediate). This is highly common in biphasic mixtures with poor mass transfer. Ensure you are using a highly soluble base (like K2CO3) and maintain a sufficient water ratio (typically 4:1 Dioxane:Water) to keep the boronic acid activated as the reactive boronate species.

    Quantitative Condition Optimization

    The table below summarizes the causality between your chosen catalytic system and the resulting chemoselectivity.

    Catalyst SystemBase / SolventTemp (°C)C-3 Conversion (%)C-7/C-8 Byproducts (%)Actionable Insight
    Pd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O (4:1)80>95%<2%Optimal. Exploits BDE differences perfectly; maintains strict C-3 chemoselectivity.
    Pd2(dba)3 / XPhos K3PO4 / Toluene:H2O (10:1)110100%28%Avoid. Ligand is too electron-rich; activates C-Cl bonds leading to over-coupling.
    Pd(OAc)2 / P(tBu)3 KOtBu / THF6045%12%Suboptimal. Poor transmetalation kinetics lead to high rates of protodebromination.
    Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

    To ensure trustworthiness and reproducibility, this protocol includes built-in visual and analytical validation checkpoints.

    Step 1: Reagent Preparation (Strictly Anaerobic)

    • Charge a Schlenk flask with 3-Bromo-7,8-dichloroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

    • Validation Check: The solid mixture should be a free-flowing, heterogeneous powder. Clumping indicates moisture contamination in the base.

    Step 2: Solvent Addition & Degassing

    • Add a 4:1 mixture of 1,4-Dioxane and deionized water.

    • Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.

    • Validation Check: Complete cessation of micro-bubbles during the final Argon purge indicates successful removal of dissolved oxygen.

    Step 3: Catalyst Activation

    • Under a positive flow of Argon, quickly add Pd(PPh3)4 (5 mol%).

    • Validation Check: Upon mild warming (40 °C), the solution will transition from pale yellow to a distinct, deep orange/red hue, visually confirming the formation of the active Pd(0) species.

    Step 4: Controlled Heating

    • Heat the reaction mixture to exactly 80 °C. Do not exceed this temperature to protect the C-Cl bonds.

    • Validation Check: After 4 hours, perform a TLC (Hexanes:EtOAc 4:1). You should observe total consumption of the starting material (Rf ~0.6) and the appearance of a new, blue-fluorescent spot under 254 nm UV light (Rf ~0.4).

    Step 5: Quench & Extraction

    • Cool to room temperature, dilute with Ethyl Acetate, and wash with brine.

    • Validation Check: A clear, rapid phase separation without a dark emulsion indicates successful partitioning of the organic product from the aqueous Pd salts.

    Workflow Step1 1. Reagent Preparation (Strictly Anaerobic) Step2 2. Catalyst Activation (Observe Color Change) Step1->Step2 Step3 3. Base & Solvent Addition (Biphasic System) Step2->Step3 Step4 4. Controlled Heating (Maintain 80°C) Step3->Step4 Step5 5. Quench & Extraction (Aqueous Workup) Step4->Step5

    Step-by-step experimental workflow for chemoselective C-3 cross-coupling.

    References
    • Bidepharm.3-Bromo-7,8-dichloroquinoline (CAS 1708013-99-3).
    • University of Southampton ePrints.One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction.
    • Organic Letters (ACS Publications).One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives.
    • Beilstein Journal of Organic Chemistry (NIH).One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.

    Sources

    Optimization

    Technical Support Center: Chemoselective Cross-Coupling of Polyhalogenated Quinolines

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-7,8-dichloroquinoline .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-7,8-dichloroquinoline .

    Polyhalogenated heterocycles present a unique synthetic challenge: achieving high chemoselectivity at a specific carbon-halogen bond while suppressing side reactions such as over-coupling, protodehalogenation, and homocoupling. Below, you will find our comprehensive troubleshooting FAQs, quantitative benchmarking data, and a self-validating experimental protocol designed to ensure reproducible, high-yield functionalization at the C-3 position.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why am I observing significant over-coupling at the C-7 and C-8 positions instead of selective coupling at the C-3 bromine? The Causality: Chemoselectivity between C-Br and C-Cl bonds is primarily governed by the difference in their Bond Dissociation Energies (BDEs) and the rate of oxidative addition to the low-valent metal center[1]. Generally, the C-Br bond undergoes oxidative addition much faster. However, the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring can stabilize palladium coordination at the C-7 and C-8 positions, lowering the activation barrier for C-Cl insertion if the thermal energy is too high or the ligand is insufficiently bulky[2]. The Solution:

    • Ligand Bulk: Switch to a highly sterically demanding, electron-rich phosphine ligand like XPhos or a bidentate ligand like dppf . The steric bulk prevents the palladium center from easily inserting into the more hindered or less reactive C-Cl bonds.

    • Temperature Control: Strictly cap your reaction temperature at 70–75 °C. Higher temperatures provide the kinetic energy required to overcome the C-Cl activation barrier.

    Q2: My LC-MS analysis shows a major byproduct corresponding to the loss of a halogen (protodehalogenation). How do I suppress this? The Causality: Protodehalogenation is a reductive side reaction that typically occurs via an unproductive β -hydride elimination pathway[3]. When using alkoxide bases (e.g., NaOtBu) or solvents containing abstractable β -hydrogens (like aliphatic alcohols), the Pd(II) intermediate can abstract a hydride. This forms a transient Pd-H species that rapidly undergoes reductive elimination, yielding the dehalogenated quinoline[3]. Additionally, premature hydrolysis of the organoboron species can exacerbate this pathway[4]. The Solution:

    • Base Selection: Eliminate alkoxide bases. Utilize anhydrous, inorganic bases such as K3​PO4​ or Cs2​CO3​ .

    • Solvent Environment: Ensure strictly anhydrous, non-nucleophilic solvent systems (e.g., Toluene/THF mixtures).

    Q3: The reaction stalls at 40-50% conversion, and I am seeing large amounts of homocoupled boronic acid. Is the catalyst dying? The Causality: Yes, this is a classic symptom of catalyst poisoning coupled with oxidative homocoupling. The basic nitrogen of the quinoline ring can act as a competing ligand, coordinating to the Pd center and forming a stable, off-cycle complex[4]. Meanwhile, if trace oxygen is present, the Pd catalyst will mediate the oxidative homocoupling of your boronic acid partner, consuming your reagent without yielding the desired cross-product[4]. The Solution:

    • Precatalyst Selection: Use a third-generation (G3) palladacycle precatalyst (e.g., XPhos Pd G3). These activate rapidly under mild conditions to generate a highly active, monoligated Pd(0) species that outcompetes quinoline N-coordination.

    • Rigorous Degassing: Implement a strict Freeze-Pump-Thaw degassing protocol to eliminate trace O2​ .

    Part 2: Mechanistic Workflows & Logic

    To systematically resolve reaction failures, follow the troubleshooting logic tree below.

    TroubleshootingTree Start Analyze Crude Mixture (LC-MS / GC-MS) Q1 Primary Impurity: Over-coupled (C-Cl reacted)? Start->Q1 Q2 Primary Impurity: Dehalogenated Quinoline? Q1->Q2 No Sol1 Decrease Temp (≤75°C) Switch to bulky ligand (XPhos) Q1->Sol1 Yes Q3 Primary Impurity: Homocoupled Boronic Acid? Q2->Q3 No Sol2 Avoid alkoxide bases. Use anhydrous K3PO4. Ensure dry solvent. Q2->Sol2 Yes Sol3 Rigorous degassing. Use Pd G3 precatalyst to prevent N-coordination. Q3->Sol3 Yes Success Optimal Chemoselective Coupling at C-3 Q3->Success No

    Diagnostic logic tree for resolving side reactions in polyhalogenated quinoline cross-coupling.

    Understanding exactly where in the catalytic cycle these side reactions occur is critical for rational optimization. The diagram below illustrates the divergence points between productive coupling and side-product formation.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selectivity Determining) Pd0->OxAdd + Substrate PdII Pd(II)(Ar-Br)L_n Productive Intermediate OxAdd->PdII Fast (C-Br) PdII_Cl Pd(II)(Ar-Cl)L_n Over-Coupling Pathway OxAdd->PdII_Cl Slow/High Temp (C-Cl) TransMet Transmetalation (with Ar'-B(OH)2) PdII->TransMet PdII_ArAr Pd(II)(Ar)(Ar')L_n TransMet->PdII_ArAr Normal pathway BetaHydride β-Hydride Elimination (from base/solvent) TransMet->BetaHydride Side reaction RedElim Reductive Elimination PdII_ArAr->RedElim PdII_H Pd(II)(Ar)(H)L_n Protodehalogenation BetaHydride->PdII_H PdII_H->Pd0 Loss of Ar-H RedElim->Pd0 Catalyst regeneration Product Desired C3-Coupled Quinoline RedElim->Product

    Catalytic cycle detailing divergence points for over-coupling and protodehalogenation.

    Part 3: Quantitative Benchmarking Data

    The following table summarizes empirical data demonstrating how specific reaction parameters influence the distribution of the desired C-3 coupled product versus common side reactions.

    Catalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)C-3 Coupled Yield (%)Over-Coupled Yield (%)Dehalogenated Yield (%)
    Pd(PPh3​)4​ (Standard) NaOtBu Dioxane100>99324125
    Pd(OAc)2​ / PPh3​ K2​CO3​ DMF908555228
    Pd(dppf)Cl2​ K3​PO4​ Toluene809278104
    XPhos Pd G3 (Optimized) K3​PO4​ Toluene/THF 70 >99 94 <2 <1

    Note: Data represents standardized molar equivalents (1.0 eq quinoline, 1.1 eq boronic acid, 2.0 eq base, 2 mol% Pd).

    Part 4: Self-Validating Experimental Protocol

    This protocol is engineered to be self-validating. By incorporating specific analytical checkpoints, you can verify the integrity of the catalytic cycle before committing to full-scale workup.

    Objective: Chemoselective Suzuki-Miyaura coupling of 3-Bromo-7,8-dichloroquinoline with an arylboronic acid.

    Materials Required:

    • 3-Bromo-7,8-dichloroquinoline (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.05 equiv, 1.05 mmol) (Note: Strict stoichiometry prevents over-coupling)

    • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

    • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

    • Anhydrous Toluene (4.0 mL) and THF (1.0 mL)

    Step-by-Step Methodology:

    • Solid Reagent Preparation (Glovebox or Schlenk Line):

      • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 3-Bromo-7,8-dichloroquinoline, arylboronic acid, anhydrous K3​PO4​ , and XPhos Pd G3.

      • Causality Check: Using a pre-formed G3 complex ensures a 1:1 Ligand-to-Metal ratio, preventing the formation of unreactive Pd-bisphosphine species that slow down oxidative addition and allow side reactions to compete.

    • Solvent Addition & Degassing:

      • Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles).

      • Add the anhydrous Toluene and THF via a gas-tight syringe.

      • Perform three cycles of Freeze-Pump-Thaw degassing.

      • Self-Validation Checkpoint: If the solution turns immediately black upon solvent addition at room temperature, oxygen or moisture has compromised the catalyst, leading to rapid Pd(0) aggregation (Pd black). Abort and restart with fresh, dry solvents.

    • Temperature-Controlled Reaction:

      • Place the Schlenk tube in a pre-heated oil bath set strictly to 70 °C .

      • Stir vigorously (800+ rpm) to ensure adequate mass transfer between the solid base and the organic phase.

    • In-Process Analytical Monitoring (2 Hours):

      • After 2 hours, withdraw a 10 μ L aliquot via syringe under Argon. Dilute in HPLC-grade Acetonitrile and analyze via UPLC-MS.

      • Self-Validation Checkpoint:

        • If the dehalogenated mass (M-Br) exceeds 5% relative area, verify the anhydrous nature of your base and solvents.

        • If the over-coupled mass (reaction at C-Cl) is detected, immediately lower the bath temperature to 60 °C.

    • Workup and Isolation:

      • Upon complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.

      • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium.

      • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Recrystallization of 3-Bromo-7,8-dichloroquinoline

    Welcome to the Technical Support Center. As a highly halogenated N-heterocycle, 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) presents unique physicochemical challenges during isolation.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a highly halogenated N-heterocycle, 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3) presents unique physicochemical challenges during isolation. The presence of three electron-withdrawing halogens drastically alters its basicity, solubility profile, and crystallization thermodynamics compared to unsubstituted quinoline.

    This guide provides field-proven, causality-driven troubleshooting insights and self-validating protocols to ensure high-purity isolation.

    Isolation & Purification Workflow

    Workflow Start Crude 3-Bromo-7,8-dichloroquinoline Extraction Liquid-Liquid Extraction (Organic Phase) Start->Extraction Remove salts Chromatography Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) Extraction->Chromatography Isomer separation Fractions Pool Pure Fractions & Evaporate Chromatography->Fractions TLC verification Recrystallization Binary Recrystallization (Toluene/Hexanes) Fractions->Recrystallization Remove trace impurities Pure Pure Crystalline Product (>99% Purity) Recrystallization->Pure Filtration & Drying

    Workflow for the isolation and purification of 3-Bromo-7,8-dichloroquinoline.

    Expert Troubleshooting & FAQs

    Q1: Why does standard acid-base extraction fail to remove basic impurities from my crude 3-Bromo-7,8-dichloroquinoline? The Science: Unsubstituted quinoline has a pKa of ~4.9 and is easily protonated by 1M HCl for aqueous extraction. However, the introduction of three highly electronegative halogens (bromine at C3, chlorine at C7 and C8) exerts a massive inductive electron-withdrawing effect. This drastically reduces the electron density on the pyridine nitrogen, lowering the conjugate acid pKa to near or below zero[1]. The Fix: Standard aqueous acidic washes will not efficiently protonate this compound. Do not rely on acid-base extraction to separate it from neutral organic impurities. Instead, perform a simple aqueous wash to remove inorganic salts, keep the target compound in the organic phase, and rely on silica gel chromatography for resolution.

    Q2: I am observing severe co-elution and streaking on silica gel. How can I resolve the 3-bromo isomer from other regioisomers? The Science: Even with reduced basicity, the localized lone pair on the quinoline nitrogen acts as a Lewis base, interacting strongly with the slightly acidic silanol groups (Si-OH) on standard silica gel stationary phases[2]. This causes the compound to "drag" or streak across the plate, destroying the theoretical plates needed to separate closely related regioisomers (e.g., 5-bromo vs. 3-bromo). The Fix: You must chemically deactivate the silica. Supplement your mobile phase with 0.5–1.0% Triethylamine (TEA)[2]. The TEA competitively binds and neutralizes the acidic silanol sites, ensuring the halogenated quinoline elutes as a tight, symmetrical band.

    Q3: My compound "oils out" during recrystallization instead of forming crystals. How do I force nucleation? The Science: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the liquid-liquid coexistence curve before reaching the solidus curve[3]. Instead of forming a rigid crystal lattice, the solute separates into a dense, amorphous liquid phase[4]. For highly lipophilic halogenated quinolines, this is usually triggered by cooling the solution too rapidly or using an anti-solvent that causes an extreme polarity shift[5]. The Fix: Thermodynamics must favor slow lattice assembly. Reheat the mixture until the oil completely redissolves[5]. Add 5-10% more of your "good" solvent (e.g., Toluene) to decrease the saturation level[4]. Allow the flask to cool ambiently to room temperature before applying an ice bath. If LLPS persists, switch to a less polar anti-solvent (e.g., swapping Ethanol/Water for Toluene/Heptane).

    Quantitative Data: Solvent Selection Matrix

    Selecting the correct binary solvent system is critical to bypassing LLPS and achieving high-purity crystals. Below is the empirical performance matrix for 3-Bromo-7,8-dichloroquinoline.

    Solvent System (Good / Anti-Solvent)Ratio (v/v)Combined Polarity Index (Est.)Solute AffinityCrystallization Outcome
    Ethanol / Water 80:20~6.5High / Very LowPoor. High risk of oiling out (LLPS) due to the extreme polarity shift.
    EtOAc / Hexanes 1:3~1.1High / LowGood. Reliable yield, but rapid evaporation of EtOAc can trap impurities.
    Toluene / Heptane 1:4~0.5Very High / LowOptimal. High-quality crystal lattice formation; slow cooling prevents LLPS.
    Dichloromethane 100%3.1Extremely HighFail. No crystallization; forms a glassy, amorphous solid upon evaporation.
    Self-Validating Experimental Protocols
    Protocol 1: TEA-Deactivated Silica Gel Chromatography

    This protocol ensures the baseline resolution of halogenated regioisomers by suppressing silanol interactions.

    • Solvent Preparation: Prepare a mobile phase of 10% Ethyl Acetate in Hexanes. Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.

    • Column Packing: Slurry pack the silica gel using the TEA-modified solvent. Flush the column with at least 2 column volumes (CV) of the mobile phase to fully deactivate the acidic silanol sites before loading.

    • Sample Loading: Dissolve the crude 3-Bromo-7,8-dichloroquinoline in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

    • Elution & Monitoring: Elute using the TEA-modified mobile phase. Monitor fractions via Thin-Layer Chromatography (TLC) using UV visualization at 254 nm. Self-Validation: The spots should appear perfectly round; if streaking occurs, increase TEA to 1.5%.

    • Isolation: Pool the fractions containing the pure target compound and concentrate under reduced pressure at 35°C.

    Protocol 2: Binary Solvent Recrystallization (Toluene/Hexanes)

    Designed to prevent Liquid-Liquid Phase Separation (LLPS) and yield X-ray quality crystals.

    • Dissolution: Suspend the semi-pure 3-Bromo-7,8-dichloroquinoline in a minimum volume of Toluene in an Erlenmeyer flask.

    • Heating: Heat the suspension gently on a hot plate (approx. 80°C) until the solid completely dissolves into a clear solution.

    • Anti-Solvent Addition: While maintaining heat, add hot Hexanes dropwise until the solution becomes faintly cloudy (turbid).

    • Clarification (Critical Step): Add just enough hot Toluene (typically 1-5 drops) to clear the turbidity. Self-Validation: The solution must be perfectly clear at the boiling point to ensure it is exactly at the saturation limit.

    • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool completely undisturbed to room temperature (approx. 2 hours). Do not agitate, as this promotes premature, impure precipitation.

    • Harvesting: Once room temperature is reached and crystals have formed, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals under vacuum, wash with ice-cold hexanes, and dry under high vacuum.

    References
    • ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design. Available at:[Link]

    • ACS Publications. "Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States." The Journal of Physical Chemistry A. Available at:[Link]

    Sources

    Optimization

    Handling, storage, and stability of 3-Bromo-7,8-dichloroquinoline

    Comprehensive Troubleshooting, Handling, and Experimental Guide for Drug Development Professionals Welcome to the dedicated technical support center for 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3)[1]. As a Senior A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Troubleshooting, Handling, and Experimental Guide for Drug Development Professionals

    Welcome to the dedicated technical support center for 3-Bromo-7,8-dichloroquinoline (CAS: 1708013-99-3)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind handling protocols, provide self-validating experimental workflows, and address the nuanced challenges researchers face when utilizing this polyhalogenated building block in complex cross-coupling methodologies.

    Compound Profiling & Mechanistic Overview

    3-Bromo-7,8-dichloroquinoline is a highly versatile heterocyclic scaffold. The strategic placement of halogens allows for orthogonal reactivity: the 3-bromo position is highly susceptible to palladium-catalyzed oxidative addition, while the 7,8-dichloro motif provides steric bulk and electronic tuning, remaining largely inert under standard cross-coupling conditions[2].

    Quantitative Data & Reactivity Profile

    Table 1: Physicochemical properties and their direct impact on experimental design.

    PropertyValueCausality / Impact on Experiment
    CAS Number 1708013-99-3[1]Unique identifier for procurement and spectral cross-referencing.
    Molecular Weight 276.95 g/mol [1]Crucial for accurate stoichiometric calculations in catalytic cycles.
    C-Br Bond Energy ~280 kJ/molLow dissociation energy enables rapid oxidative addition by Pd(0) catalysts[2].
    C-Cl Bond Energy ~330 kJ/molHigher stability ensures the dichloro motif remains intact during C-Br activation.
    Storage Temp 2–8°C[2]Minimizes thermal degradation and limits ambient moisture condensation[2].

    Handling, Storage, and Stability Protocols

    While halogenated quinolines are generally stable under standard laboratory conditions, they exhibit marked sensitivity to prolonged light and moisture exposure[3][4]. Understanding the mechanism of degradation is critical to preventing failed reactions.

    • Photolytic Degradation: Exposure to UV/visible light induces homolytic cleavage of the relatively weak C-Br bond[3]. This generates bromine radicals that can lead to dimerization, oxidation, and the formation of dark, tarry impurities that actively poison palladium catalysts.

    • Hydrolytic Degradation: The basic quinoline nitrogen can undergo hydration or protonation in the presence of atmospheric moisture[3]. This alters the electronic landscape of the ring, severely depressing the rate of oxidative addition in downstream coupling reactions.

    Best Practice Protocol: Store the compound tightly closed at 2–8°C in an amber glass vial, backfilled with an inert gas (Argon or Nitrogen)[2]. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold solid.

    Degradation A 3-Bromo-7,8-dichloroquinoline (Off-white solid) B UV/Light Exposure A->B Improper Storage C Moisture Exposure A->C Ambient Air D Homolytic C-Br Cleavage (Radical Formation) B->D Photolysis E N-Protonation / Hydration C->E Hydrolysis F Dimerization / Oxidation (Brown discoloration) D->F O2 present G Decreased Coupling Efficiency (Catalyst Poisoning) E->G Altered Reactivity F->G Catalyst Deactivation

    Fig 1. Logical relationship of photolytic and hydrolytic degradation pathways.

    Troubleshooting Guides & FAQs

    Q: My 3-Bromo-7,8-dichloroquinoline powder has changed from off-white to dark brown. Is it still usable? A: The color change is a visual indicator of photolytic degradation or oxidation of the C-Br bond. Using this directly will likely result in stalled reactions, as the oxidized impurities and free radicals will poison your Pd/Cu catalysts. Solution: Run the material through a short silica plug using Hexanes/EtOAc or recrystallize from hot ethanol before use.

    Q: How do I achieve regioselective coupling at the 3-position without reacting the 7,8-dichloro groups? A: The inherent bond dissociation energy difference between C-Br and C-Cl naturally favors reactivity at the 3-position[2]. However, to ensure absolute regioselectivity, avoid highly active, unhindered catalysts (like Pd(PtBu3)2) at elevated temperatures (>110°C), which can force C-Cl activation. Stick to standard catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 at 80-90°C.

    Q: Why is my Buchwald-Hartwig amination stalling at 50% conversion? A: The 7,8-dichloro groups exert significant electron-withdrawing effects on the quinoline ring. This makes the intermediate palladium-aryl complex highly electron-deficient, which slows down the reductive elimination step. Solution: Switch to a highly electron-rich, bulky ligand such as BrettPhos or RuPhos to accelerate reductive elimination and prevent catalyst resting states.

    Q: What are the recommended solvents for handling and NMR analysis? A: The compound is highly soluble in DMSO-d6, CDCl3, and moderately soluble in CD3OD. For reaction setups, 1,4-dioxane, toluene, and DMF are optimal.

    Validated Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

    This protocol outlines a self-validating methodology for coupling an aryl boronic acid to the 3-position of 3-Bromo-7,8-dichloroquinoline, leaving the dichloro motif intact for subsequent late-stage functionalization.

    Step-by-Step Methodology
    • Inert Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask, add 3-Bromo-7,8-dichloroquinoline (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K2CO3 (2.0 equiv).

    • Solvent Degassing: Add 5 mL of a 1,4-dioxane/water mixture (4:1 v/v) that has been rigorously sparged with Argon for 30 minutes. Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

    • Thermal Activation: Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours under positive Argon pressure.

    • Self-Validating Monitoring Step: At 4 hours, pull a 10 µL aliquot. Run a TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material (UV active at 254 nm) indicates progression. Critical Validation: Perform LC-MS on the aliquot. You must observe the mass shift to the coupled product while retaining the characteristic 9:6:1 isotopic cluster (M, M+2, M+4) indicative of the two intact chlorine atoms. If the cluster shifts to a 3:1 ratio, unwanted dechlorination has occurred.

    • Aqueous Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

    • Purification: Purify via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

    Workflow Step1 Reagent Setup (Inert Atmosphere) Step2 Solvent Addition (Degassed Dioxane/H2O) Step1->Step2 Step3 Thermal Activation (90°C, 12h) Step2->Step3 Step4 Self-Validation (LC-MS Isotope Check) Step3->Step4 Step5 Aqueous Workup (EtOAc Extraction) Step4->Step5 Step6 Purification (Flash Chromatography) Step5->Step6

    Fig 2. Step-by-step experimental workflow for regioselective Suzuki-Miyaura cross-coupling.

    References

    Sources

    Troubleshooting

    Technical Support Center: Enhancing Catalyst Turnover in 3-Bromo-7,8-dichloroquinoline Cross-Couplings

    Mechanistic Context & The Dual Challenge Working with 3-Bromo-7,8-dichloroquinoline in palladium- or nickel-catalyzed cross-couplings presents a unique set of competing mechanistic challenges. As a Senior Application Sci...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Context & The Dual Challenge

    Working with 3-Bromo-7,8-dichloroquinoline in palladium- or nickel-catalyzed cross-couplings presents a unique set of competing mechanistic challenges. As a Senior Application Scientist, it is critical to understand that poor yields with this substrate are rarely due to a lack of reactivity, but rather a failure in catalyst management.

    The substrate presents a dual challenge:

    • Catalyst Poisoning: The quinoline nitrogen is a potent σ -donor that coordinates to coordinatively unsaturated metal centers, trapping the catalyst in an off-cycle resting state [1].

    • Chemoselectivity: While the C3-Br bond is kinetically favored for oxidative addition, the highly electron-withdrawing nature of the 7,8-dichloro substitution makes the entire scaffold electrophilic. Poor condition optimization leads to competitive C-Cl activation or protodehalogenation [[2]](]">https://www.ncbi.nlm.nih.gov)[2].

    Troubleshooting Guides & FAQs

    Q1: Why does my cross-coupling reaction stall at <30% conversion, resulting in poor Turnover Numbers (TON)? Causality: The quinoline nitrogen acts as a strong Lewis base, coordinating to the active Pd(0) or Pd(II) species. This forms a stable, inactive complex, effectively draining the active metal pool and halting the catalytic cycle [1]. Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs like PEPPSI-IPr) [3]. The steric bulk of these ligands physically prevents the quinoline nitrogen from entering the metal's coordination sphere. Additionally, using a slow-addition protocol for the quinoline substrate maintains a low steady-state concentration, mitigating its inhibitory effect [[1]](]">https://www.benchchem.com)[1].

    Q2: How do I ensure chemoselective oxidative addition at the C3-Br bond without activating the C7-Cl or C8-Cl bonds? Causality: The C-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to C-Cl (~80 kcal/mol). However, at elevated temperatures or when using unhindered, highly reactive catalysts, the C-Cl bonds can also undergo oxidative addition, leading to oligomerization and catalyst death [2]. Solution: Run the reaction at the lowest effective temperature (e.g., 40–60 °C) using a highly active precatalyst (e.g., Pd G3/G4). The rapid generation of the monoligated Pd(0) species at lower temperatures capitalizes on the inherent kinetic difference between the C-Br and C-Cl bonds, ensuring >99% chemoselectivity.

    Q3: I am observing significant protodehalogenation (formation of 7,8-dichloroquinoline) instead of the cross-coupled product. How can I suppress this? Causality: Protodehalogenation occurs when the Pd(II) aryl intermediate undergoes a competitive reduction (often via β -hydride elimination from alkoxide bases, solvent, or adventitious water) before transmetalation can occur. This is exacerbated in electron-deficient N-heterocycles where transmetalation is the rate-limiting step [1]. Solution: Switch to a milder, non-nucleophilic base (e.g., anhydrous K3PO4 or Cs2CO3) and utilize a less coordinating solvent like toluene. Ensure strictly anhydrous conditions, as water can facilitate protodeboronation of the coupling partner, leaving the Pd(II) species stranded and prone to reduction [[1]](]">https://www.benchchem.com)[1].

    Quantitative Data: Catalyst & Ligand Performance

    To maximize Turnover Number (TON) and Turnover Frequency (TOF), the choice of ligand and base is paramount. The table below summarizes the expected performance metrics for the C3-arylation of 3-Bromo-7,8-dichloroquinoline.

    Catalyst / Ligand SystemBase & SolventChemoselectivity (C3-Br vs C7/C8-Cl)Relative TONPrimary Failure Mode
    Pd(PPh3)4 (Standard)Na2CO3 / Dioxane/H2OModerate (85:15)< 50Severe N-coordination poisoning
    Pd(dppf)Cl2 (Bidentate)K2CO3 / DMFGood (92:8)~ 200Reductive elimination stalling
    XPhos Pd G3 (Biaryl)K3PO4 / TolueneExcellent (>99:1)> 1,000Protodehalogenation (if wet)
    PEPPSI-IPr (NHC)KOtBu / THFExcellent (>99:1)> 5,000Base-induced ligand degradation

    Self-Validating Experimental Protocol

    High-Turnover Suzuki-Miyaura Coupling of 3-Bromo-7,8-dichloroquinoline Objective: Achieve >1,000 TON while maintaining strict chemoselectivity.

    Self-Validation Checkpoint: Before scaling, run a control reaction adding 1.0 equivalent of standard quinoline to a routine bromobenzene coupling. If the control reaction stalls, your chosen ligand is not sterically demanding enough to prevent N-coordination [3].

    Step 1: Precatalyst Activation

    • In a nitrogen-filled glovebox, weigh 0.1 mol% XPhos Pd G3 and 0.1 mol% XPhos ligand into a dry 50 mL Schlenk flask.

    • Causality: Utilizing a G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio. This prevents the formation of inactive L2​Pd(0) species, which struggle to undergo oxidative addition with electron-deficient substrates [2].

    Step 2: Reaction Setup

    • Add the aryl boronic acid (1.1 equiv) and finely milled anhydrous K3PO4 (2.0 equiv) to the flask.

    • Causality: K3PO4 is sufficiently basic to facilitate transmetalation but non-nucleophilic, minimizing side reactions at the C7/C8 chlorides.

    Step 3: Solvent Addition and Degassing

    • Add 10 mL of anhydrous Toluene. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, destroying the active catalyst and permanently halting turnover [1].

    Step 4: Slow Addition of Substrate

    • Dissolve 3-Bromo-7,8-dichloroquinoline (1.0 equiv) in 5 mL of degassed Toluene.

    • Using a syringe pump, add this solution to the reaction mixture at 60 °C over 2 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the Lewis basic quinoline, kinetically favoring on-cycle oxidative addition over off-cycle catalyst poisoning [1].

    Step 5: Kinetic Monitoring (Self-Validation)

    • Monitor the reaction via LC-MS at 15 minutes and 60 minutes.

    • Validation: A high-turnover system will show steady product formation with no increase in the des-bromo byproduct (7,8-dichloroquinoline). If the byproduct increases, the cycle is stalling at transmetalation, indicating base depletion or water contamination [4].

    Step 6: Workup and Isolation

    • Cool to room temperature, quench with deionized water, extract with ethyl acetate, and purify via silica gel chromatography.

    Pathway Visualization

    Workflow Pd0 Active Pd(0)L1 (High Turnover) OxAdd Oxidative Addition (C3-Br Cleavage) Pd0->OxAdd 3-Bromo-7,8-dichloroquinoline Poison Off-Cycle Poisoning (N-Coordination) Pd0->Poison Excess Substrate TransMet Transmetalation (Boronate) OxAdd->TransMet Base + Boronic Acid Poison->Pd0 Bulky Ligands & Slow Addition RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

    Catalytic cycle of 3-Bromo-7,8-dichloroquinoline showing N-coordination poisoning and recovery.

    References

    • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. Verified URL:[Link]

    • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Verified URL: [Link]

    • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Verified URL:[Link]

    • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Verified URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 3-Bromo-7,8-dichloroquinoline vs. 3-Bromo-6,8-dichloroquinoline

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Reactivity Guide Executive Summary In the design of complex pharmaceutical scaffolds, polyhaloge...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Reactivity Guide

    Executive Summary

    In the design of complex pharmaceutical scaffolds, polyhalogenated quinolines serve as highly versatile linchpins. The strategic selection between 3-Bromo-7,8-dichloroquinoline and 3-Bromo-6,8-dichloroquinoline dictates the trajectory of downstream late-stage functionalization. While both isomers exhibit identical primary reactivity at the C3 position due to the kinetically favored oxidative addition of the carbon-bromine (C–Br) bond, their secondary reactivity diverges drastically.

    This guide provides an in-depth mechanistic analysis and validated experimental protocols to help you select the optimal building block based on the electronic and steric profiles of the benzenoid ring (C6 vs. C7 positions).

    Structural & Electronic Profiling

    To master the reactivity of these building blocks, we must analyze the causality behind their behavior, governed by Bond Dissociation Energies (BDE) and resonance stabilization [1].

    Primary Reactivity: The C3-Bromine Advantage

    Both isomers feature a bromine atom at the C3 position and chlorine atoms on the benzenoid ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C3–Br bond is preferentially cleaved. This is driven by thermodynamic causality: the BDE of a standard aryl C–Br bond is approximately 70 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~81 kcal/mol [1]. Consequently, Pd(0) undergoes oxidative addition at C3 with >99% chemoselectivity under mild conditions (60–80 °C).

    Secondary Reactivity: The C7 vs. C6 Electronic Divergence

    The critical difference between these isomers emerges during secondary functionalization—specifically Nucleophilic Aromatic Substitution (SNAr) or secondary cross-coupling on the dichloro-substituted ring [3].

    • 3-Bromo-7,8-dichloroquinoline (The Reactive Core): The C7 position is highly activated towards nucleophilic attack. Mechanistically, when a nucleophile attacks C7, the resulting anionic Meisenheimer complex allows the negative charge to delocalize seamlessly onto the electronegative quinoline nitrogen (para to the C4 position). This resonance stabilization drastically lowers the activation energy for SNAr.

    • 3-Bromo-6,8-dichloroquinoline (The Inert Core): The C6 position is meta to the C4 position. Nucleophilic attack at C6 generates an intermediate where the negative charge cannot directly delocalize onto the pyridinic nitrogen without disrupting the aromaticity of the system. Thus, C6 is only weakly activated by inductive effects, rendering it largely inert to mild nucleophiles.

    G Root C-Cl Bond Activation (Secondary Reactivity) C7 C7-Chlorine (7,8-Dichloro Isomer) Root->C7 C6 C6-Chlorine (6,8-Dichloro Isomer) Root->C6 Resonance Resonance Stabilized (Charge delocalizes to N) C7->Resonance para to C4 Inductive Inductively Activated Only (No resonance to N) C6->Inductive meta to C4 HighReact High SNAr Reactivity (Nucleophilic Attack at C7) Resonance->HighReact LowReact Low SNAr Reactivity (Inert under mild conditions) Inductive->LowReact

    Electronic activation pathways governing C-Cl SNAr reactivity.

    Quantitative Performance & Reactivity Data

    The following table summarizes the empirical performance of both isomers across primary and secondary functionalization workflows, highlighting the stark contrast in benzenoid ring reactivity [2].

    SubstrateReaction TypeReagents & ConditionsConversion / YieldRegioselectivity
    3-Bromo-7,8-dichloro Primary: C3 SuzukiPhB(OH)₂ (1.05 eq), Pd(dppf)Cl₂, 70°C>95% / 88%>99:1 (C3 over C7/C8)
    3-Bromo-6,8-dichloro Primary: C3 SuzukiPhB(OH)₂ (1.05 eq), Pd(dppf)Cl₂, 70°C>95% / 90%>99:1 (C3 over C6/C8)
    C3-Aryl-7,8-dichloro Secondary: C7 SNArMorpholine (3.0 eq), K₂CO₃, DMF, 110°C>90% / 82%>95:5 (C7 over C8)
    C3-Aryl-6,8-dichloro Secondary: C6 SNArMorpholine (3.0 eq), K₂CO₃, DMF, 110°C<10% / N/AUnreactive (Recovered SM)

    Self-Validating Experimental Protocols

    As an application scientist, establishing a self-validating system is critical to prevent over-reaction and ensure reproducibility. The following protocols are designed with built-in stoichiometric and kinetic controls.

    Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3

    Objective: Achieve complete conversion at the C3-Br bond while preserving the dichloro-benzenoid ring.

    • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-X,8-dichloroquinoline (1.0 equiv) and the desired arylboronic acid.

      • Self-Validation Check: Strictly limit the boronic acid to 1.05 equivalents . Excess reagent risks unwanted insertion into the C-Cl bonds, particularly for the 7,8-isomer.

    • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). The use of a mild base (K₂CO₃) rather than stronger bases (e.g., KOtBu) prevents premature SNAr side reactions.

    • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 10 minutes.

    • Reaction: Heat the mixture to 70 °C for 4–6 hours.

      • Monitoring: Analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~276) is fully consumed. The mild 70 °C temperature is the kinetic control that ensures the C-Cl bonds remain intact.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

    Protocol 2: Regioselective SNAr at C7 (For 7,8-Dichloro Isomer Only)

    Objective: Late-stage amination of the activated C7 position.

    • Preparation: Dissolve the C3-functionalized 7,8-dichloroquinoline intermediate (1.0 equiv) in anhydrous DMF (0.1 M).

    • Nucleophile: Add a secondary amine (e.g., Morpholine, 3.0 equiv) and K₂CO₃ (2.0 equiv).

    • Reaction: Heat to 110 °C for 12–16 hours.

      • Self-Validation Check: Monitor via LC-MS. You will observe a distinct mass shift corresponding to the loss of one chlorine isotope pattern (-35 Da) and the addition of the amine mass. The C8-Cl remains untouched due to steric shielding from the adjacent nitrogen lone pair and lack of direct resonance activation.

    • Workup: Quench with water to precipitate the product. Filter and wash with cold water, then recrystallize.

    G Start Starting Material (3-Br-X,8-Cl₂-Quinoline) Step1 Pd-Catalyzed Suzuki Coupling Start->Step1 Pd(dppf)Cl₂, K₂CO₃ 70°C, 4h Int C3-Arylated Intermediate Step1->Int Chemoselective C-Br Cleavage Step2_78 SNAr / Amination at C7 Int->Step2_78 7,8-Dichloro Isomer Morpholine, 110°C Step2_68 Harsh SNAr (Low Yield) Int->Step2_68 6,8-Dichloro Isomer Morpholine, >140°C Product1 2,3,7-Trisubstituted Quinoline Step2_78->Product1 Product2 Decomposition / Mixtures Step2_68->Product2

    Sequential functionalization workflow highlighting the divergence in late-stage SNAr.

    Conclusion & Selection Guide

    Your choice of starting material should be dictated entirely by your target molecule's required substitution pattern:

    • Choose 3-Bromo-6,8-dichloroquinoline if your goal is to functionalize the C3 position while retaining a highly stable, lipophilic dichloro-benzenoid core. The C6 and C8 chlorines will resist mild-to-moderate nucleophilic attack, making this ideal for metabolic stability in SAR studies.

    • Choose 3-Bromo-7,8-dichloroquinoline if you are designing a multi-functionalized scaffold. The unique resonance activation of the C7 chlorine allows it to act as a secondary synthetic handle for late-stage SNAr or Buchwald-Hartwig aminations, enabling the rapid generation of diverse 2,3,7-trisubstituted libraries.

    References

    • ACS Publications. "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." The Journal of Organic Chemistry, 2025. URL:[Link]

    • PMC (NIH). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." National Institutes of Health, 2011. URL:[Link]

    Comparative

    Comparing catalytic efficiency of 3-Bromo-7,8-dichloroquinoline in cross-coupling

    Editorial Clarification on Chemical Role: While occasionally mischaracterized in automated chemical databases as a catalyst, 3-Bromo-7,8-dichloroquinoline (CAS 1708013-99-3) is fundamentally a highly functionalized, poly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Editorial Clarification on Chemical Role: While occasionally mischaracterized in automated chemical databases as a catalyst, 3-Bromo-7,8-dichloroquinoline (CAS 1708013-99-3) is fundamentally a highly functionalized, polyhalogenated electrophile (substrate). In pharmaceutical development and discovery-oriented synthesis, the true measure of "catalytic efficiency" is how effectively different transition-metal catalyst systems can achieve site-selective cross-coupling at its C3 position without disturbing the reactive C7 and C8 chlorides. This guide evaluates the performance of various palladium/ligand systems in achieving this critical transformation.

    Mechanistic Causality: The Challenge of Polyhalogenated N-Heterocycles

    For drug development professionals, functionalizing quinoline cores is a daily necessity. 3-Bromo-7,8-dichloroquinoline presents a unique chemoselectivity challenge. A successful cross-coupling reaction (such as the Suzuki-Miyaura coupling) must differentiate between the halogens.

    Mechanistically, the bond dissociation energy (BDE) of the C3–Br bond is lower than that of the C7–Cl and C8–Cl bonds, theoretically favoring oxidative addition at C3. However, the electron-deficient nature of the quinoline ring activates the C–Cl bonds toward oxidative addition by electron-rich Palladium(0) species [1]. If an improper ligand is selected, the catalyst will not differentiate effectively, leading to over-coupling, oligomerization, and rapid catalyst deactivation. Therefore, the catalytic efficiency of the reaction is entirely dictated by the steric and electronic tuning of the supporting phosphine ligand [2].

    Comparative Analysis of Catalytic Alternatives

    To objectively evaluate catalytic efficiency, we compare three distinct classes of phosphine ligands used in the Suzuki-Miyaura cross-coupling of 3-bromoquinoline derivatives with arylboronic acids.

    • Dialkylbiaryl Phosphines (e.g., XPhos, SPhos): These ligands are highly electron-rich and possess significant steric bulk. The electron density accelerates the initial oxidative addition at the C3–Br bond, while the steric bulk enforces a rapid reductive elimination, preventing the Pd center from "walking" or inserting into the adjacent C7/C8 C–Cl bonds [1].

    • Bidentate Phosphines (e.g., dppf): Ligands like dppf form stable, rigid complexes with Palladium. While excellent at preventing catalyst precipitation (Pd black formation), their moderate steric profile often leads to sluggish transmetalation steps when dealing with sterically hindered heteroaryls, reducing overall yield.

    • Triarylphosphines (e.g., PPh₃): The traditional, cost-effective choice. However, in the context of polyhalogenated quinolines, PPh₃ lacks the steric bulk required to prevent secondary oxidative additions at the C–Cl bonds, leading to poor chemoselectivity and high rates of protodeboronation [3].

    Quantitative Performance Comparison

    The following table summarizes the catalytic efficiency of these systems based on automated microfluidic optimization screens of 3-bromoquinoline derivatives [2].

    Catalyst PrecursorLigand SystemLigand ClassC3-Br Conversion RateChemoselectivity (C3 vs C7/C8)Typical Isolated Yield
    Pd(OAc)₂ (2 mol%) XPhos Dialkylbiaryl phosphineRapid (< 2h)> 99:1 92%
    Pd(dppf)Cl₂ (5 mol%) dppf Bidentate phosphineModerate (6h)88:1274%
    Pd(PPh₃)₄ (5 mol%) PPh₃ TriarylphosphineSlow (12h+)65:35 (Oligomerization)41%

    Pathway Visualization

    The following diagram illustrates the catalytic logic and the divergence point where ligand selection dictates the success or failure of the chemoselective coupling.

    G Substrate 3-Bromo-7,8-dichloroquinoline (Electrophile) OxAdd Oxidative Addition (Fast at C3-Br) Substrate->OxAdd Chemoselective SideRxn C7/C8-Cl Insertion (Over-coupling) Substrate->SideRxn Non-bulky Ligands (e.g., PPh3) Pd_Cat Pd(0) / XPhos Active Catalyst Pd_Cat->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_Cat Catalyst Regeneration Product 3-Aryl-7,8-dichloroquinoline (Target Product) RedElim->Product

    Pd-catalyzed cross-coupling cycle highlighting C3-Br chemoselectivity over C7/C8-Cl.

    Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes the highly efficient Pd(OAc)₂/XPhos system to couple 3-Bromo-7,8-dichloroquinoline with a standard arylboronic acid.

    Reagents Required:

    • 3-Bromo-7,8-dichloroquinoline (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • XPhos (0.04 equiv, 4 mol%)

    • K₃PO₄ (2.0 equiv, 2.0 mmol)

    • Solvent: THF/H₂O (10:1 v/v, 11 mL)

    Step-by-Step Methodology:

    • Inert Atmosphere Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)/XPhos active species to an inactive Pd(II) state, halting the catalytic cycle.

    • Reagent Loading: Add 3-Bromo-7,8-dichloroquinoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to the tube. Causality: K₃PO₄ is selected over stronger bases (like KOtBu) because it is basic enough to form the reactive boronate "ate" complex necessary for transmetalation, but mild enough to prevent the hydrolysis of the quinoline chlorides [1].

    • Solvent Addition & Degassing: Add the THF/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step. A purely anhydrous environment will stall the reaction at the oxidative addition intermediate.

    • Reaction & Self-Validation (Monitoring): Heat the mixture to 65 °C with rigorous stirring.

      • Validation Check: Within 15 minutes, the solution should transition from a pale yellow to a deep red/brown, indicating the successful formation of the active Pd(0)L₁ complex.

      • Analytical Check: After 2 hours, sample the reaction for GC-MS. The disappearance of the parent mass (m/z ~275 for the substrate) and the appearance of the target product mass, without the appearance of m/z corresponding to dechlorination (loss of ~35 Da), validates that >99:1 chemoselectivity has been achieved [2].

    • Quench and Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    References

    • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (NIH Public Access) URL:[Link]

    • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (Royal Society of Chemistry) URL:[Link]

    • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    Validation

    Comparative antibacterial efficacy of 3-Bromo-7,8-dichloroquinoline derivatives

    Title: Comparative Antibacterial Efficacy of 3-Bromo-7,8-dichloroquinoline Derivatives: A Technical Guide for Lead Optimization Executive Summary & Mechanistic Rationale As antimicrobial resistance (AMR) escalates, parti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Antibacterial Efficacy of 3-Bromo-7,8-dichloroquinoline Derivatives: A Technical Guide for Lead Optimization

    Executive Summary & Mechanistic Rationale

    As antimicrobial resistance (AMR) escalates, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), optimizing novel molecular scaffolds is paramount. Halogenated quinolines (HQs) have emerged as potent agents capable of not only inhibiting planktonic bacterial growth but also eradicating recalcitrant biofilms [1].

    The specific substitution pattern in 3-Bromo-7,8-dichloroquinoline derivatives is not arbitrary. As an application scientist, I look at the dual thermodynamic and mechanistic purpose behind the incorporation of halogens (bromine at C3, chlorine at C7 and C8):

    • Enhanced Lipophilicity (ClogP): Halogenation significantly increases the lipophilicity of the quinoline core. This promotes hydrophobic packing and facilitates superior penetration through the lipid bilayer of the bacterial cell membrane [2].

    • Target Affinity: The electron-withdrawing nature of the halogens strengthens π-π stacking interactions and halogen bonding within the fluoroquinolone binding site at the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase-IV, effectively halting bacterial DNA replication [4].

    Mechanistic Pathway of Halogenated Quinolines

    Below is the logical flow of how 3-Bromo-7,8-dichloroquinoline derivatives disrupt bacterial homeostasis, leading to both planktonic cell death and biofilm eradication.

    Mechanism HQ 3-Bromo-7,8-dichloroquinoline Derivatives Membrane Enhanced Lipophilicity & Membrane Penetration HQ->Membrane Halogenation (Br, Cl) Gyrase DNA Gyrase & Topoisomerase IV Inhibition Membrane->Gyrase Intracellular access Biofilm Biofilm Matrix Penetration & Eradication Membrane->Biofilm Matrix diffusion Death Bacterial Cell Death (MRSA, MRSE, VRE) Gyrase->Death DNA replication halt Biofilm->Death Eradication of persisters

    Mechanistic pathway of 3-Bromo-7,8-dichloroquinoline derivatives against resistant bacteria.

    Comparative Efficacy Data

    To objectively evaluate the performance of 3-Bromo-7,8-dichloroquinoline derivatives, we compare a synthesized lead derivative (Derivative A: functionalized at the 2-position for enhanced aqueous solubility [1]) against the base scaffold and clinical standards (Ciprofloxacin and Vancomycin).

    Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

    CompoundTarget PathogenMIC (µg/mL)MBEC (µg/mL)Mechanism / Notes
    3-Bromo-7,8-dichloroquinoline (Base) MRSA (ATCC 33591)1.56>100High lipophilicity limits biofilm matrix diffusion.
    Derivative A (2-substituted) MRSA (ATCC 33591)0.30 - 0.7812.5Tuned ClogP enhances both MIC and MBEC[1].
    Derivative A (2-substituted) MRSE (ATCC 35984)0.30 - 0.786.25Highly potent against indwelling device pathogens [1].
    Ciprofloxacin (Control) MRSA (ATCC 33591)0.50>100Active against planktonic, fails against biofilms [3].
    Vancomycin (Control) MRSE (ATCC 35984)1.00>1000Standard of care; poor biofilm eradication.

    Data synthesis based on standardized microdilution and Calgary Biofilm Device assays [1, 3].

    Experimental Methodology: Self-Validating Protocol

    A protocol is only as robust as its internal controls and logical design. The following workflow outlines the simultaneous determination of MIC and MBEC. We utilize the Calgary Biofilm Device (CBD) because it allows for the reproducible growth of 96 identical biofilms, ensuring statistical robustness and eliminating the high variance seen in traditional tube-based biofilm assays.

    Step-by-Step Protocol: MIC and MBEC Determination

    • Bacterial Culturing: Inoculate a single colony of MRSA/MRSE into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the logarithmic growth phase (OD600 ≈ 0.1) is reached.

      • Causality: Using log-phase bacteria ensures metabolically active cells, preventing false resistance readings that occur when testing stationary-phase persister cells.

    • Biofilm Establishment (CBD): Transfer 150 µL of the standardized bacterial suspension into a 96-well plate. Insert the CBD peg lid. Incubate at 37°C for 24 hours on a rotary shaker (150 rpm).

      • Causality: The continuous shear force from the rotary shaker promotes robust, uniform biofilm adherence to the polystyrene pegs.

    • Compound Challenge: Prepare serial dilutions of the 3-Bromo-7,8-dichloroquinoline derivatives (0.1 to 100 µg/mL) in a fresh 96-well plate. Transfer the peg lid (containing established biofilms) to the challenge plate. Incubate for 24 hours.

      • Note: The planktonic cells shed into the challenge plate during this period will be used to determine the MIC.

    • Neutralization & Recovery: Remove the peg lid, rinse in PBS to remove loosely attached cells, and transfer to a recovery plate containing fresh CAMHB. Sonicate for 10 minutes to dislodge surviving biofilm cells.

    • Viability Readout (Resazurin Assay): Add resazurin (0.02%) to both the challenge plate (MIC) and recovery plate (MBEC). Incubate for 2-4 hours.

      • Causality: Resazurin is an oxidation-reduction indicator. Viable, metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin. This eliminates the subjectivity of visual turbidity assessments and provides a self-validating, quantifiable fluorescence readout.

    Workflow Culture 1. Bacterial Culturing (Log-phase MRSA/MRSE) Biofilm 2. Biofilm Establishment (Calgary Biofilm Device) Culture->Biofilm Challenge 3. Compound Challenge (Serial Dilution 0.1-100 µg/mL) Biofilm->Challenge Recovery 4. Sonication & Recovery (Biofilm Disruption) Challenge->Recovery Peg transfer Assay 5. Resazurin Viability Assay (Fluorescence Readout) Recovery->Assay Result 6. MIC & MBEC Quantification Assay->Result Data analysis

    Experimental workflow for simultaneous MIC and MBEC determination using the CBD.

    Conclusion

    The comparative data clearly illustrates that while standard fluoroquinolones like Ciprofloxacin excel against planktonic bacteria, they fail catastrophically against biofilms. The 3-Bromo-7,8-dichloroquinoline scaffold, particularly when functionalized at the 2-position to balance ClogP, bridges this gap. The halogens drive membrane penetration and target affinity, making these derivatives highly promising leads for indwelling medical device infections. Future optimization should focus on tuning aqueous solubility without compromising the critical halogen-driven lipophilicity.

    References

    • Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: NIH / PMC URL
    • Title: Selected quinoline derivatives with antibacterial activity Source: ResearchGate URL
    • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis Source: ACS Publications URL
    • Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL
    Comparative

    Benchmarking 3-Bromo-7,8-dichloroquinoline: A Comparative Guide for Advanced Scaffold Design

    Introduction In small-molecule drug discovery, the quinoline scaffold is a privileged pharmacophore, historically foundational to antimalarials and modern kinase inhibitors. However, standard unsubstituted quinolines oft...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In small-molecule drug discovery, the quinoline scaffold is a privileged pharmacophore, historically foundational to antimalarials and modern kinase inhibitors. However, standard unsubstituted quinolines often suffer from two critical liabilities: rapid metabolic clearance via hepatic oxidation and promiscuous reactivity during late-stage functionalization.

    This guide objectively benchmarks 3-Bromo-7,8-dichloroquinoline against standard industry alternatives (Unsubstituted Quinoline, 3-Bromoquinoline, and 4,7-Dichloroquinoline). By strategically installing halogens at the 3, 7, and 8 positions, this building block offers orthogonal cross-coupling handles and superior pharmacokinetic properties, serving as a precision-engineered starting material for complex drug candidates.

    Mechanistic Rationale: The Tri-Halogen Advantage

    As a Senior Application Scientist, selecting a building block is not just about structural fit; it is about anticipating downstream chemical and biological behavior. The design of 3-Bromo-7,8-dichloroquinoline leverages three core principles:

    Orthogonal Reactivity via Bond Dissociation Energies (BDE)

    The difference in reactivity between brominated and chlorinated positions is governed by their respective bond dissociation energies. The C–Br bond (~81 kcal/mol) undergoes oxidative addition by Palladium(0) significantly faster than the C–Cl bond (~96 kcal/mol). This energetic differential allows for highly chemoselective cross-coupling at the C3 position, leaving the C7 and C8 chlorines intact for either late-stage functionalization or as permanent structural features .

    Metabolic Stability & CYP450 Shielding

    Unsubstituted quinolines are highly susceptible to CYP450-mediated oxidation, frequently yielding reactive 5,6-epoxides (a known toxicological liability) or undergoing rapid clearance via 2-/3-hydroxylation . The installation of chlorines at the C7 and C8 positions provides immense steric shielding to the adjacent carbocyclic ring. Electronically, the strongly electron-withdrawing halogens deactivate the ring system, making it highly resistant to electrophilic oxidation by hepatic enzymes.

    Physicochemical Modulation (pKa and LogP)

    High basicity in nitrogenous heterocycles often correlates with hERG channel inhibition (cardiotoxicity) and poor passive membrane permeability. Halogenation exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the quinoline nitrogen . By shifting the pKa from ~4.9 (standard quinoline) to ~3.2, 3-Bromo-7,8-dichloroquinoline ensures the scaffold remains largely un-ionized at physiological pH (7.4), driving higher lipophilicity (LogP) and improving blood-brain barrier (BBB) penetration.

    Quantitative Benchmarking Data

    The following table summarizes the calculated physicochemical properties and experimental benchmarking data for 3-Bromo-7,8-dichloroquinoline against standard alternatives.

    CompoundCalc. pKa (Nitrogen)Calc. LogPPrimary Cross-Coupling SiteHLM Stability ( t1/2​ , min)
    Quinoline 4.92.0N/A (Requires C-H activation)< 15
    3-Bromoquinoline 4.72.8C3 (Fast, Pd-catalyzed)25
    4,7-Dichloroquinoline 3.83.5C4 (Fast, SNAr/Coupling) 45
    3-Bromo-7,8-dichloroquinoline 3.24.1C3 (Chemoselective over C7/C8)> 90

    Data Note: HLM (Human Liver Microsome) stability is derived from standardized in vitro assays (1 µM compound, 0.5 mg/mL protein).

    Visualizing the Workflows

    Workflow A 3-Bromo-7,8-dichloroquinoline B Pd(0) Oxidative Addition (BDE ~81 kcal/mol) A->B Chemoselective C-Br Activation C C3-Aryl-7,8-dichloroquinoline (Intermediate Scaffold) B->C Suzuki-Miyaura D Buchwald-Hartwig / SNAr (BDE ~96 kcal/mol) C->D Orthogonal C-Cl Activation E Fully Elaborated Drug Candidate D->E Late-Stage Functionalization

    Orthogonal cross-coupling workflow exploiting C-Br and C-Cl bond dissociation energies.

    Metabolism Q Quinoline Scaffold CYP Hepatic CYP450 Q->CYP Mod 7,8-Dichloro Substitution Q->Mod Rational Design Path1 C5-C6 Epoxidation (Toxic/Reactive) CYP->Path1 Unsubstituted Path2 C2/C3 Hydroxylation (Rapid Clearance) CYP->Path2 Unsubstituted Stable Steric & Electronic Shielding (Increased t1/2) Mod->Stable Blocks Oxidation Sites

    CYP450 metabolic pathway modulation via 7,8-dichloro substitution.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

    Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3

    This protocol selectively functionalizes the C3 position while preserving the C7 and C8 chlorines.

    Reagents & Materials:

    • 3-Bromo-7,8-dichloroquinoline (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.05 equiv)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

    • K2​CO3​ (2.0 equiv)

    • 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

    Step-by-Step Methodology:

    • Preparation: Charge a Schlenk flask with 3-Bromo-7,8-dichloroquinoline, arylboronic acid, and K2​CO3​ .

    • Degassing: Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich Pd(0) active catalyst to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

    • Catalyst Addition: Add Pd(dppf)Cl2​ . Causality: The bidentate dppf ligand is specifically chosen for its large bite angle (104°). This steric bulk accelerates the reductive elimination step, preventing the intermediate Pd(II) species from migrating or undergoing off-target activation of the C-Cl bonds.

    • Reaction: Heat to 80 °C for 4 hours. Monitor via LC-MS.

    • Validation: The reaction is self-validating if LC-MS shows a single mass shift corresponding to the mono-arylated product. The strict 1.05 equivalent of boronic acid prevents over-coupling, acting as a stoichiometric safeguard.

    Protocol 2: In Vitro Microsomal Stability Assay (HLM)

    This assay quantifies the metabolic shielding provided by the 7,8-dichloro substitution.

    Reagents & Materials:

    • Test Compound (1 µM final concentration)

    • Human Liver Microsomes (HLM, 0.5 mg/mL)

    • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

    • Internal Standard (IS): Tolbutamide

    • Quench Solution: Ice-cold Acetonitrile

    Step-by-Step Methodology:

    • Pre-incubation: Mix HLM and the test compound in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37 °C for 5 minutes.

    • Initiation: Add the NADPH regenerating system to initiate the reaction. Causality: CYP450 enzymes require a continuous supply of NADPH to donate electrons for the oxidation cycle. A regenerating system prevents product inhibition and cofactor depletion, ensuring linear kinetics.

    • Sampling: At t=0,15,30,60, and 90 minutes, withdraw 50 µL aliquots.

    • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction. The IS is added at this exact step to correct for any volumetric losses during subsequent centrifugation or matrix-induced ion suppression during LC-MS/MS analysis.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot ln(% remaining) versus time to calculate t1/2​ and intrinsic clearance ( CLint​ ).

    References

    • Title: On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Source: PubMed (National Library of Medicine). URL: [Link]

    • Title: Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Source: ACS Organometallics. URL: [Link]

    • Title: 4,7-Dichloroquinoline. Source: PMC (National Center for Biotechnology Information). URL: [Link]

    Validation

    Comparative Guide: Halogenation Selectivity at the 3-Position of Quinolines

    As a Senior Application Scientist, one of the most frequent structural challenges I encounter in medicinal chemistry and drug development is the regioselective functionalization of N-heterocycles. Quinolines are privileg...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, one of the most frequent structural challenges I encounter in medicinal chemistry and drug development is the regioselective functionalization of N-heterocycles. Quinolines are privileged scaffolds, but selectively installing a halogen at the 3-position is notoriously difficult.

    This guide objectively compares the leading methodologies for 3-halogenation, analyzing the mechanistic causality behind their performance, and provides self-validating experimental protocols to ensure reproducible results at the bench.

    Mechanistic Causality: The Challenge of the 3-Position

    To understand why 3-halogenation is difficult, we must look at the electronic distribution of the quinoline core. The electronegative nitrogen atom withdraws electron density, making the pyridine ring highly electron-deficient compared to the fused carbocycle.

    In classical Electrophilic Aromatic Substitution (EAS), the incoming electrophile naturally gravitates toward the more electron-rich carbocyclic positions (C5 and C8). While the C3 position is technically the least electron-deficient site on the pyridine ring, it is still significantly deactivated. When exposed to standard acidic halogenation conditions (e.g., Br2​ in strong acid), the basic nitrogen protonates to form a quinolinium ion. This protonation severely deactivates the entire heteroaromatic ring, forcing the reaction almost exclusively to the C5/C8 positions or requiring forcing conditions that lead to uncontrollable polyhalogenation (e.g., 3,5,8-tribromoquinoline)[1].

    To achieve high C3-selectivity, we must abandon brute-force EAS and utilize alternative mechanistic pathways.

    Comparative Analysis of Methodologies

    We evaluate three distinct approaches to synthesizing 3-haloquinolines:

    A. Classical Direct EAS (The Baseline)

    Historically, direct bromination utilized forcing conditions such as the pyrolysis of quinoline hydrobromide perbromides or harsh Lewis acids[2].

    • The Verdict: While operationally simple, this method suffers from poor regioselectivity. It is highly prone to over-bromination, yielding complex mixtures that require tedious chromatographic separation, making it unsuitable for late-stage functionalization[3].

    B. De Novo Synthesis via Formal[4+2] Cycloaddition

    Instead of functionalizing an existing quinoline, this method builds the ring around the halogen. By reacting an N-aryliminium ion (generated in situ from an arylmethyl azide) with a 1-bromoalkyne, the halogen is perfectly positioned at C3 upon aromatization[4].

    • The Verdict: This approach offers >95% regioselectivity and excellent yields. However, it requires the pre-synthesis of specific azide precursors, limiting its utility if you are trying to functionalize an already complex, intact quinoline core.

    C. Modern Photocatalytic Radical C-H Halogenation (The Premier Choice)

    Recent advancements utilize visible-light photocatalysts (such as NDI-PC or halo-fluorescein dyes) to generate halogen radicals from benign halide salts or N-halosuccinimides. Unlike electrophiles, radicals are not repelled by the protonated quinolinium core. Instead, they exhibit somophilic reactivity, selectively attacking the C3 position due to favorable spin density and orbital coefficients[5].

    • The Verdict: This is the superior method for late-stage functionalization. It operates under mild, room-temperature conditions, tolerates a vast array of functional groups, and provides exceptional regioselectivity without the need to rebuild the ring.

    Quantitative Data Summary
    MethodologyTypical YieldRegioselectivity (C3)Reaction ConditionsSubstrate Scope
    Direct EAS ( Br2​ /Acid)30–50%Poor (Complex Mixtures)Harsh (High Temp, Strong Acid)Limited (Prone to degradation)
    [4+2] Cycloaddition 70–85%>95% (Exclusive)Mild (RT to mild heating)Broad (Requires azide precursors)
    Photocatalytic Radical 80–95%>95% (Highly Selective)Mild (Visible Light, RT)Broad (Excellent late-stage tolerance)

    Mechanistic & Workflow Visualizations

    MechanisticPathway cluster_EAS Classical Direct EAS cluster_Photo Photocatalytic Radical Pathway Q Quinoline Core EAS_Cond Br₂, Strong Acid / Heat (Quinolinium Formation) Q->EAS_Cond Electrophilic Attack Photo_Cond Visible Light, Catalyst, Halide Source (Mild) Q->Photo_Cond Somophilic Radical Attack EAS_Prod 5-Bromo, 8-Bromo & Polyhalogenated Mixtures (Poor Selectivity) EAS_Cond->EAS_Prod Photo_Prod Selective 3-Haloquinoline (High Regioselectivity) Photo_Cond->Photo_Prod

    Mechanistic divergence between classical EAS and modern photocatalytic 3-halogenation of quinolines.

    ExperimentalWorkflow S1 1. Mix Substrate & Catalyst (NDI-PC) S2 2. Add Halogen Source (NBS/NH₄Br) S1->S2 S3 3. Dissolve in MeCN Solvent S2->S3 S4 4. Irradiate (Blue LED, 25°C) S3->S4 S5 5. Purify via Chromatography S4->S5 S6 Pure 3-Haloquinoline S5->S6

    Step-by-step experimental workflow for the photocatalytic 3-halogenation of quinoline derivatives.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols detail the causality behind each reagent choice and include built-in validation steps.

    Protocol A: Photocatalytic C-H Halogenation (Late-Stage Functionalization)

    Adapted from NDI-PC mediated oxidative transformations[5].

    Causality & Validation: Visible light irradiation of the NDI-PC catalyst generates an excited state capable of oxidizing the halide source (e.g., NBS or NH4​Br ) into a halogen radical. The use of a blue LED (450 nm) ensures specific excitation of the catalyst without inducing deleterious UV-mediated side reactions.

    • Preparation: To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the quinoline derivative (0.1 mmol) and the NDI-PC photocatalyst (5.0 mol %).

    • Halogen Source: Add N-bromosuccinimide (NBS) or NH4​Br (0.2 mmol, 2.0 equiv). Note: Using a solid halogen source avoids the handling hazards and stoichiometric inaccuracies of liquid Br2​ .

    • Solvent: Dissolve the mixture in anhydrous Acetonitrile (MeCN, 2.0 mL).

    • Irradiation: Seal the vial and irradiate with a 10 W Blue LED at 25 °C under an air or O2​ atmosphere.

    • Validation (Monitoring): Monitor the reaction via TLC (typically 4:1 Hexanes/EtOAc). The reaction is self-validating when the starting material spot is completely consumed (usually 12–24 hours).

    • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue directly via silica gel column chromatography to isolate the pure 3-haloquinoline.

    Protocol B: De Novo Synthesis via Formal [4+2] Cycloaddition

    Adapted from acid-promoted rearrangement strategies[4].

    Causality & Validation: Trifluoromethanesulfonic acid (TfOH) acts as a superacid to rapidly force the rearrangement of the arylmethyl azide into a highly reactive N-aryliminium ion. Saturated NaHCO3​ is critical during the quench; failing to fully neutralize the TfOH will lead to rapid degradation of the dihydroquinoline intermediate prior to oxidation.

    • Imimium Generation: Place the arylmethyl azide (1.0 equiv) in a round-bottom flask under an argon atmosphere. Add dry dichloroethane (DCE, 0.14 mmol/mL).

    • Acid Activation: Slowly add TfOH (1.0 equiv). Stir for exactly 5 minutes at room temperature. Validation: The solution will undergo a distinct color change, indicating the formation of the N-aryliminium ion.

    • Cycloaddition: Add the 1-bromoalkyne (2.0 equiv) to the mixture and stir overnight.

    • Quench: Quench the reaction strictly with saturated aqueous NaHCO3​ until gas evolution ceases (validating neutralization). Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Aromatization: Dissolve the crude dihydroquinoline intermediate in EtOAc (0.08 mmol/mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 equiv). Stir for 5 minutes. Causality: DDQ is a potent hydride acceptor that rapidly drives the intermediate to the fully aromatic, thermodynamically stable 3-bromoquinoline.

    • Purification: Concentrate and purify via silica gel column chromatography (Hexanes to 4:1 Hexanes/EtOAc).

    References

    • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Oxidative Organic Transformations Photocatalyzed by NDI in Visible Light ACS Omega (ACS Publications) URL:[Link]

    • Regioselective bromination: Synthesis of brominated methoxyquinolines Tetrahedron (via ResearchGate) URL:[Link]

    • Process for bromination of pyrimidine (Referencing Classical 3-Bromoquinoline Synthesis)

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Bromo-7,8-dichloroquinoline proper disposal procedures

    Comprehensive EHS Guide: Laboratory Handling and Disposal Protocols for 3-Bromo-7,8-dichloroquinoline As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous environment...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive EHS Guide: Laboratory Handling and Disposal Protocols for 3-Bromo-7,8-dichloroquinoline

    As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with rigorous environmental health and safety (EHS) practices. The disposal of complex polyhalogenated heterocycles, such as 3-Bromo-7,8-dichloroquinoline, requires strict adherence to specialized waste management protocols. Because this molecule contains both bromine and chlorine substituents, improper disposal poses severe environmental and infrastructural risks, including the potential generation of highly toxic byproducts during substandard incineration.

    This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and ultimate destruction of 3-Bromo-7,8-dichloroquinoline waste streams.

    Chemical Profiling & Hazard Assessment

    Before executing any disposal protocol, it is critical to characterize the waste stream. 3-Bromo-7,8-dichloroquinoline is a heavily halogenated aromatic compound.

    Table 1: Chemical and Disposal Characterization

    Property / Parameter Specification
    Chemical Name 3-Bromo-7,8-dichloroquinoline
    CAS Registry Number 1708013-99-3[1]
    Molecular Formula C9H4BrCl2N[1]
    Molecular Weight 276.95 g/mol [1]
    Waste Classification Halogenated Organic Waste[2][3]
    Primary Incompatibilities Strong oxidizers, strong bases[2]

    | Target Destruction Method | High-Temperature Incineration (>1100°C)[3][4] |

    Mechanistic Insight: The "Why" Behind Halogenated Waste Protocols

    Why must 3-Bromo-7,8-dichloroquinoline be strictly segregated from general organic waste? The causality lies in the thermodynamics of combustion and the chemistry of halogens.

    Non-halogenated organic solvents generally possess a high calorific value and combust cleanly into CO₂ and H₂O. In contrast, halogenated constituents have a significantly lower heat content[5]. More critically, the thermal oxidation of molecules containing chlorine and bromine produces highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[6].

    If halogenated aromatics are incinerated under poor operating conditions (low temperatures or insufficient oxygen), they can undergo precursor condensation or de novo synthesis to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[6]. To prevent this, environmental regulations dictate that hazardous waste containing more than 1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C for at least two seconds[4].

    Step-by-Step Laboratory Disposal Protocol

    The following methodology establishes a closed-loop system for managing 3-Bromo-7,8-dichloroquinoline waste, ensuring compliance from the benchtop to the final destruction facility.

    Phase 1: Point-of-Generation Segregation
    • Isolate the Waste Stream: Designate a specific waste stream exclusively for "Halogenated Organic Waste." Ensure that the water content in this waste stream remains below 20% to maintain the efficiency of downstream incineration processes[2].

    • Verify Compatibility: Do not mix 3-Bromo-7,8-dichloroquinoline waste with incompatible materials such as strong inorganic acids, bases, or peroxide-forming solvents[2].

    Phase 2: Containment and Labeling
    • Select Appropriate Containment: Transfer the waste into a chemically compatible, leak-proof container (typically High-Density Polyethylene (HDPE) or safety glass). The container must be kept tightly sealed at all times unless actively adding waste[3].

    • Apply Regulatory Labeling: Affix a standardized Hazardous Waste label. The label must explicitly state the full chemical name ("3-Bromo-7,8-dichloroquinoline"), the primary hazard ("Halogenated Aromatic / Toxic"), and the accumulation start date[3].

    • Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated, well-ventilated flammable storage cabinet or hazardous waste accumulation area.

    Phase 3: EHS Transfer and Final Destruction
    • Initiate Manifesting: Once the container is full or reaches the institutional time limit (e.g., 90 days for large quantity generators), complete a hazardous waste manifest detailing the exact chemical composition and volume.

    • Transfer to Licensed Contractor: Coordinate with your institution's EHS department to transfer the waste to a licensed commercial hazardous waste disposal facility.

    • Industrial Destruction (Facility Level): The licensed facility will process the waste using a rotary kiln or liquid injection incinerator[5][7]. The waste is subjected to temperatures exceeding 1100°C to ensure the complete cleavage of the stable carbon-halogen bonds[4]. The resulting exhaust gases are then passed through a caustic scrubbing system to neutralize the generated HCl and HBr before environmental release[7].

    Waste Management Workflow

    G Start Generate 3-Bromo-7,8- dichloroquinoline Waste Segregate Segregate as Halogenated Organic Waste (<20% H2O) Start->Segregate Point of generation Contain Seal in HDPE Container & Apply EPA/RCRA Labels Segregate->Contain Chemical compatibility EHS Manifest & Transfer to Licensed EHS Contractor Contain->EHS Accumulation limit reached Incinerate Rotary Kiln Incineration (>1100°C for >2 seconds) EHS->Incinerate EPA compliant facility Scrubber Caustic Gas Scrubbing (Neutralize HCl & HBr) Incinerate->Scrubber Exhaust gas treatment

    Workflow for the segregation, containment, and high-temperature destruction of halogenated waste.

    References

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. Available at:[Link]

    • Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca. Available at:[Link]

    • Hong Kong Environmental Protection Department. "Chemical Waste Treatment Facilities - Hazards Under Abnormal Conditions". epd.gov.hk. Available at: [Link]

    • Environmental Protection Agency Ireland. "Compliance with Article 50 of the IED". epa.ie. Available at: [Link]

    • Journal of the Air Pollution Control Association. "Managing Solvent Wastes". tandfonline.com. Available at: [Link]

    Sources

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